molecular formula C18H13FN4O2 B1217005 4-HO-DPHP CAS No. 484049-04-9

4-HO-DPHP

Numéro de catalogue: B1217005
Numéro CAS: 484049-04-9
Poids moléculaire: 336.3 g/mol
Clé InChI: MPQWYPLPWGUMJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a c-Abl activator;  structure in first source

Propriétés

IUPAC Name

5-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-12-8-6-11(7-9-12)15-14(16-17(24)21-18(25)20-16)10-23(22-15)13-4-2-1-3-5-13/h1-10,16H,(H2,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWYPLPWGUMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C4C(=O)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349772
Record name 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484049-04-9
Record name 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-Hydroxy-N,N-dialkyltryptamines, with a focus on 4-HO-DPT

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "4-HO-DPHP" is ambiguous and does not correspond to a well-defined, single chemical entity in scientific literature. Public chemical databases associate this abbreviation with (4-hydroxyphenyl) phenyl hydrogen phosphate, a metabolite of an organophosphate compound. However, given the context of this request for information relevant to researchers, scientists, and drug development professionals, it is highly probable that "this compound" is a typographical error and the intended subject is a member of the 4-hydroxy-N,N-dialkyltryptamine family, which are of significant interest in psychedelic drug research. This guide will therefore focus on a representative compound from this class, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) , for which substantial data exists.

Introduction to 4-HO-DPT

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic compound belonging to the tryptamine class. It is a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin. Like other serotonergic psychedelics, 4-HO-DPT is of interest to researchers for its potential therapeutic applications, mediated by its interaction with the serotonin receptor system. This document provides a technical overview of its chemical structure, properties, pharmacology, and relevant experimental procedures.

Chemical Structure and Properties

The chemical structure of 4-HO-DPT features an indole core substituted at the 4-position with a hydroxyl group, and an ethylamine side chain at the 3-position, with the terminal amine being disubstituted with two propyl groups.[1][2]

Table 1: Physicochemical Properties of 4-HO-DPT

PropertyValueReference
IUPAC Name3-[2-(dipropylamino)ethyl]-1H-indol-4-ol[3]
Molecular FormulaC₁₆H₂₄N₂O[3]
Molar Mass260.381 g·mol⁻¹[3]
CAS Number63065-88-3[3]
AppearanceSolid (fumarate salt)[3]

Pharmacology and Mechanism of Action

The primary pharmacological action of 4-HO-DPT is as a serotonin receptor agonist.[3] Its psychedelic effects are believed to be mediated primarily through its activity as a partial agonist at the 5-HT₂A receptor.[1]

Table 2: Receptor Binding and Functional Activity of 4-HO-DPT

ReceptorActivityPotency (EC₅₀ or Kᵢ)Efficacy (Eₘₐₓ)Reference
5-HT₂APartial AgonistSimilar to psilocinSimilar to psilocin[3]
5-HT₂BAgonistSimilar to psilocinMore efficacious than psilocin[3]
5-HT₂CAgonist~10-fold lower potency than psilocinSimilar to psilocin[3]
Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like 4-HO-DPT initiates a downstream signaling cascade. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal activity.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4_HO_DPT 4-HO-DPT 5HT2A_R 5-HT2A Receptor 4_HO_DPT->5HT2A_R Binds G_protein Gαq/βγ 5HT2A_R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation

Caption: 5-HT₂A receptor signaling cascade initiated by 4-HO-DPT.

Experimental Protocols

Synthesis of 4-HO-DPT

The synthesis of 4-HO-DPT can be achieved through various routes, often starting from 4-benzyloxyindole. A general procedure, adapted from literature descriptions, is outlined below.[4]

Materials:

  • 4-Benzyloxyindole

  • Oxalyl chloride

  • Dipropylamine

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Palladium on carbon (Pd/C) catalyst

  • Solvents (e.g., diethyl ether, tetrahydrofuran (THF), methanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Formation of the Indole-3-glyoxylyl Chloride: 4-Benzyloxyindole is reacted with oxalyl chloride in a non-polar solvent like diethyl ether to form the corresponding indole-3-glyoxylyl chloride. This intermediate is typically used immediately in the next step.

  • Step 2: Amidation: The crude glyoxylyl chloride is then reacted with dipropylamine to form N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

  • Step 3: Reduction of the Amide: The resulting glyoxylamide is reduced to the corresponding tryptamine. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.

  • Step 4: Deprotection: The benzyl protecting group is removed from the 4-position. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol.

  • Step 5: Purification: The final product, 4-HO-DPT, is purified using standard techniques such as column chromatography or recrystallization.

synthesis_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis A 4-Benzyloxyindole B Indole-3-glyoxylyldipropylamide A->B + Oxalyl Chloride + Dipropylamine C 4-Benzyloxy-DPT B->C Reduction (e.g., LAH) D 4-HO-DPT (Crude) C->D Debenzylation (H₂, Pd/C) E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Purity Assessment (e.g., HPLC) F->G

Caption: General workflow for the synthesis and analysis of 4-HO-DPT.

In Vitro Pharmacological Assays

To determine the pharmacological profile of 4-HO-DPT, standard in vitro assays are employed.

Example: Calcium Flux Assay for 5-HT₂A Receptor Activation [5]

  • Cell Culture: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells) is cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: A dilution series of 4-HO-DPT is prepared. The compound is added to the wells, and the plate is immediately placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the compound. The data is then fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

4-HO-DPT serves as a valuable research tool for understanding the structure-activity relationships of 4-hydroxytryptamines and the function of the serotonergic system. Its distinct pharmacological profile compared to other analogs like psilocin makes it a compound of interest for further investigation in the context of psychedelic-assisted therapies. This guide provides a foundational overview for researchers and professionals in the field of drug development, summarizing its key chemical and pharmacological properties and outlining standard experimental approaches for its synthesis and evaluation.

References

An In-Depth Technical Guide to 4-HO-DPHP: A Metabolite of Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-diphenyl phosphate (4-HO-DPHP), a principal metabolite of the widely used organophosphate flame retardant and plasticizer, triphenyl phosphate (TPHP). This document details the chemical identity of this compound, including its CAS number and IUPAC name, and summarizes its known physicochemical properties. While direct experimental data on the synthesis and biological activity of this compound are limited, this guide outlines generalizable experimental protocols for its synthesis and analysis based on established methods for similar organophosphate esters. Furthermore, it explores the potential signaling pathways of this compound by examining the well-documented toxicological and pharmacological effects of its parent compound, TPHP. This guide aims to serve as a foundational resource for researchers investigating the metabolism, bioactivity, and potential health implications of TPHP exposure.

Chemical Identification and Properties

This compound, scientifically known as (4-hydroxyphenyl) phenyl hydrogen phosphate, is a key biomarker for assessing human exposure to triphenyl phosphate (TPHP). Its fundamental chemical identifiers and computed properties are summarized below.

PropertyValueReference
IUPAC Name (4-hydroxyphenyl) phenyl hydrogen phosphate
CAS Number 114527-61-6
Molecular Formula C₁₂H₁₁O₅P
Molecular Weight 266.19 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
Exact Mass 266.034410 g/mol
Topological Polar Surface Area 85.8 Ų

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on general synthesis methods for aryl phosphate esters and analytical procedures for organophosphate metabolites, the following methodologies can be adapted.

General Synthesis of (4-hydroxyphenyl) phenyl hydrogen phosphate

The synthesis of this compound can be approached by the phosphorylation of hydroquinone monobenzyl ether followed by debenzylation, or through the partial hydrolysis of triphenyl phosphate. A common method for the synthesis of aryl phosphate esters involves the reaction of a phenolic compound with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base.

Materials:

  • Phenol

  • 4-Benzyloxyphenol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Palladium on carbon (Pd/C) catalyst (for debenzylation)

  • Hydrogen gas source

  • Standard laboratory glassware and purification apparatus (chromatography column)

Procedure Outline:

  • Phosphorylation: React phenol with an equimolar amount of POCl₃ in an anhydrous solvent in the presence of a base like pyridine. This is followed by the addition of 4-benzyloxyphenol to the reaction mixture to form the protected diaryl phosphate ester.

  • Purification: The crude product is purified using column chromatography to isolate the desired protected this compound.

  • Debenzylation: The purified product is then deprotected via catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to yield the final product, (4-hydroxyphenyl) phenyl hydrogen phosphate.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Analytical Method for the Determination of this compound in Urine

The quantification of this compound in biological matrices like urine is typically performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Materials and Equipment:

  • Urine samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₁₂-4-HO-DPHP)

  • Enzyme for deconjugation (e.g., β-glucuronidase/sulfatase)

  • Solid-phase extraction (SPE) cartridges

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure Outline:

  • Sample Preparation:

    • An aliquot of the urine sample is spiked with an internal standard.

    • The sample is buffered and treated with β-glucuronidase/sulfatase to deconjugate any glucuronidated or sulfated metabolites of this compound.

  • Solid-Phase Extraction (SPE):

    • The pre-treated sample is loaded onto an SPE cartridge to extract and concentrate the analyte of interest and to remove interfering matrix components.

    • The cartridge is washed, and the analyte is eluted with an appropriate organic solvent.

  • UPLC-MS/MS Analysis:

    • The eluate is evaporated and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.

    • Chromatographic separation is achieved on a C18 or similar reversed-phase column.

    • Detection and quantification are performed using the mass spectrometer in negative ionization mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Potential Signaling Pathways

Direct research on the signaling pathways affected by this compound is scarce. However, studies on its parent compound, TPHP, provide valuable insights into potential biological targets and pathways that may also be influenced by its metabolites. TPHP has been shown to be an environmental obesogen and an endocrine-disrupting chemical.

PI3K/AKT Signaling Pathway

TPHP has been demonstrated to promote obesity by disrupting metabolic homeostasis in adipose tissue through the activation of the PI3K/AKT signaling pathway[1]. This pathway is central to cell growth, proliferation, and metabolism.

PI3K_AKT_Pathway TPHP TPHP Receptor Receptor TPHP->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Adipogenesis Increased Adipogenesis & Lipid Accumulation AKT->Adipogenesis

TPHP-induced activation of the PI3K/AKT signaling pathway.
PPARγ Signaling Pathway

TPHP is also known to activate the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis and lipid metabolism[1]. This activation contributes to the obesogenic effects of TPHP.

PPARg_Pathway TPHP TPHP PPARg PPARγ TPHP->PPARg Activation Gene_Expression Target Gene Expression (e.g., Adipogenic Genes) PPARg->Gene_Expression Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism

TPHP's influence on the PPARγ signaling pathway.
MAPK Signaling Pathway

Research has indicated that TPHP can disrupt bone metabolism by modulating key proteins within the MAPK signaling pathway[2]. This suggests another potential avenue of biological activity for its metabolites.

MAPK_Pathway TPHP TPHP Upstream Upstream Regulators TPHP->Upstream MAP3K1 MAP3K1 Upstream->MAP3K1 BRAF BRAF Upstream->BRAF MEK MEK MAP3K1->MEK BRAF->MEK ERK ERK MEK->ERK Bone_Metabolism Disrupted Bone Metabolism ERK->Bone_Metabolism

TPHP's modulation of the MAPK signaling pathway in bone metabolism.

Experimental Workflow

The general workflow for investigating the presence and potential biological effects of this compound, from sample collection to data analysis, is depicted below.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_bioassay Biological Activity Assessment Urine_Collection Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction Enzymatic_Hydrolysis->SPE UPLC_MSMS UPLC-MS/MS Analysis SPE->UPLC_MSMS Quantification Quantification of This compound UPLC_MSMS->Quantification Cell_Culture In Vitro Cell Culture (e.g., Adipocytes, Hepatocytes) Quantification->Cell_Culture Inform Exposure Levels Exposure Exposure to this compound Cell_Culture->Exposure Pathway_Analysis Signaling Pathway Analysis Exposure->Pathway_Analysis

General experimental workflow for this compound analysis.

Conclusion

This compound is an important metabolite for biomonitoring human exposure to TPHP. While direct research on its intrinsic bioactivity is limited, the known effects of its parent compound on critical signaling pathways such as PI3K/AKT, PPARγ, and MAPK suggest that this compound may also possess biological activity. This technical guide provides a foundational framework for researchers by outlining key chemical information, adaptable experimental protocols, and potential areas for future investigation into the health effects of this ubiquitous environmental contaminant. Further studies are warranted to elucidate the specific toxicological profile and mechanisms of action of this compound.

References

Spectroscopic Analysis of 4-HO-DPHP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for 4-HO-DPHP (4-hydroxydiphenyl-2-picoline) is scarce. This guide is constructed based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The data presented herein is a representative expectation and should be confirmed with experimental analysis of a verified standard.

Introduction

This compound is a chemical compound of interest within the broader class of substituted picolines. Its structure, featuring a hydroxylated phenyl ring and a diphenyl-picoline core, suggests potential applications in medicinal chemistry and materials science. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical properties. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound, along with generalized experimental protocols for its analysis.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet9HAromatic protons (unsubstituted phenyl & picoline)
~6.8Doublet2HAromatic protons (hydroxyphenyl, ortho to -OH)
~6.7Doublet2HAromatic protons (hydroxyphenyl, meta to -OH)
~5.0Singlet (broad)1HPhenolic proton (-OH)
~2.5Singlet3HMethyl protons (-CH₃ on picoline)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~160C (picoline, C2)
~155C (hydroxyphenyl, C-OH)
~148C (picoline, C6)
~140 - 120Aromatic carbons
~20Methyl carbon (-CH₃)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
[M]⁺Molecular Ion Peak
[M-CH₃]⁺Loss of a methyl group
[M-C₆H₅]⁺Loss of a phenyl group
[M-C₆H₄OH]⁺Loss of a hydroxyphenyl group

Table 4: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200BroadO-H stretch (phenolic)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (methyl)
~1600 - 1450StrongAromatic C=C stretch
~1250StrongC-O stretch (phenol)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Acquisition:

    • Introduce the sample into the ion source (direct infusion or via GC/LC).

    • Set the ionization energy to 70 eV for EI.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR NMR_Data Acquire FID Process Spectra NMR->NMR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the complete spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

logical_relationship cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data Structure This compound Structure H_NMR ¹H NMR (Proton Environment) Structure->H_NMR predicts C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR predicts Mol_Weight Molecular Weight Structure->Mol_Weight determines Fragmentation Fragmentation Pattern Structure->Fragmentation explains Func_Groups Functional Groups (-OH, C=C, C-H) Structure->Func_Groups contains H_NMR->Structure confirms C_NMR->Structure confirms Mol_Weight->Structure confirms Fragmentation->Structure supports Func_Groups->Structure confirms

Caption: Interrelationship between spectroscopic data and the chemical structure of this compound.

Purity and Stability of 4-HO-DPHP Reference Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound 4-hydroxy-N,N-diphenyl-N-(2-hydroxyethyl)piperidine-4-carboxamide (4-HO-DPHP) is not extensively available in public literature. This guide is constructed based on established principles of analytical chemistry, stability testing of analogous compounds—specifically N-substituted piperidine carboxamides and tertiary amines—and general pharmaceutical guidelines. The experimental protocols and data presented are illustrative and should be adapted and validated for the specific reference standard.

Introduction

The purity and stability of a reference standard are paramount for its intended use in pharmaceutical analysis, ensuring the accuracy and reliability of analytical data. 4-Hydroxy-N,N-diphenyl-N-(2-hydroxyethyl)piperidine-4-carboxamide (this compound) is a complex molecule featuring a tertiary amine, a hydroxyl group, and an amide functional group, all of which can be susceptible to degradation under various environmental conditions. This guide provides a comprehensive overview of the methodologies for assessing the purity and stability of this compound reference standards, including potential degradation pathways and strategies for establishing a robust stability-indicating analytical method.

Purity Assessment

The purity of a this compound reference standard must be accurately determined and documented. A combination of chromatographic and spectroscopic techniques is recommended to provide a comprehensive purity profile.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. A stability-indicating HPLC method should be developed to separate the main compound from any process-related impurities and degradation products.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm and 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect volatile impurities that may not be observed by HPLC. Derivatization may be necessary to improve the volatility of this compound.

Spectroscopic Methods

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for the absolute quantification of a reference standard without the need for a specific standard of the same compound.[1][2] It provides a direct measure of purity based on the integration of signals from the analyte relative to a certified internal standard.[3]

Table 2: Key Parameters for qNMR Purity Determination

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6)
Internal Standard Maleic Anhydride or Dimethyl Sulfone (certified)
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton
Pulse Angle 90°
Number of Scans ≥ 16

Stability Testing and Forced Degradation Studies

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the this compound reference standard. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[4][5]

Forced Degradation Conditions

Forced degradation studies expose the reference standard to stress conditions more severe than accelerated stability testing.[6]

Table 3: Recommended Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 hours at 60 °CAmide hydrolysis
Base Hydrolysis 0.1 M NaOH24 hours at 60 °CAmide hydrolysis
Oxidation 3% H₂O₂24 hours at room temp.N-oxidation, oxidation of the piperidine ring
Thermal Degradation 80 °C (solid state)48 hoursGeneral decomposition
Photostability ICH Q1B conditions-Photolytic degradation
Illustrative Quantitative Data from a Forced Degradation Study

The following table provides hypothetical results from a forced degradation study on a related N-arylpiperidine-4-carboxamide, as determined by a stability-indicating HPLC method.

Table 4: Illustrative Forced Degradation Data

Stress Condition% Assay of Parent Compound% Total DegradationMajor Degradant RRT
Control 99.8< 0.1-
0.1 M HCl, 60°C, 24h 92.57.30.85
0.1 M NaOH, 60°C, 24h 88.111.70.72, 1.15
3% H₂O₂, RT, 24h 90.39.51.28 (N-oxide)
80°C, 48h 98.21.60.91
Photolytic (ICH Q1B) 97.52.31.08

RRT = Relative Retention Time

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development
  • Column and Mobile Phase Screening: Screen various reversed-phase columns (C18, C8, Phenyl-Hexyl) and mobile phase compositions (acetonitrile, methanol with different buffers and pH values) to achieve optimal separation of the parent peak from its degradants.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to evaluate the method's ability to separate all degradation products from the main peak and from each other.

  • Method Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve a resolution of >1.5 between all peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for qNMR Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the 1H NMR spectrum using quantitative parameters, including a calibrated 90° pulse and a sufficient relaxation delay.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Potential Degradation Pathways and Signaling Pathways

Potential Chemical Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated.

G cluster_stress Stress Conditions cluster_compound This compound cluster_degradation Potential Degradation Products Acid/Base Acid/Base Amide Hydrolysis Products Amide Hydrolysis Products Acid/Base->Amide Hydrolysis Products Hydrolysis Oxidation (H2O2) Oxidation (H2O2) N-Oxide N-Oxide Oxidation (H2O2)->N-Oxide N-Oxidation Ring Opened Products Ring Opened Products Oxidation (H2O2)->Ring Opened Products Oxidative Cleavage Light/Heat Light/Heat Photodegradation Isomers Photodegradation Isomers Light/Heat->Photodegradation Isomers Isomerization/Rearrangement This compound This compound This compound->Amide Hydrolysis Products This compound->N-Oxide This compound->Photodegradation Isomers G This compound This compound TRPA1 Channel TRPA1 Channel This compound->TRPA1 Channel Binds to Ca2+ Influx Ca2+ Influx TRPA1 Channel->Ca2+ Influx Opens Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to G cluster_start Initial Characterization cluster_stability Stability Studies cluster_analysis Analytical Evaluation cluster_end Finalization Reference Standard Batch Reference Standard Batch Purity Assessment Purity Assessment Reference Standard Batch->Purity Assessment Structure Confirmation Structure Confirmation Reference Standard Batch->Structure Confirmation Forced Degradation Forced Degradation Purity Assessment->Forced Degradation Stability-Indicating Method Stability-Indicating Method Forced Degradation->Stability-Indicating Method Degradant Identification Degradant Identification Forced Degradation->Degradant Identification Long-term Stability Long-term Stability Shelf-life Determination Shelf-life Determination Long-term Stability->Shelf-life Determination Accelerated Stability Accelerated Stability Accelerated Stability->Shelf-life Determination Stability-Indicating Method->Long-term Stability Stability-Indicating Method->Accelerated Stability Storage Conditions Storage Conditions Shelf-life Determination->Storage Conditions

References

An In-depth Technical Guide to the Analogs and Derivatives of 4-Hydroxytryptamines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "4-HO-DPHP" did not yield specific information on a compound with this designation. The following guide focuses on the well-researched class of 4-hydroxytryptamine analogs, which aligns with the "4-HO" portion of the query and represents a significant area of psychedelic drug research. It is presumed that the user's interest lies within this chemical family.

This technical guide provides a comprehensive overview of the known analogs and derivatives of 4-hydroxytryptamines, a class of psychoactive compounds that includes the naturally occurring psychedelic psilocin (4-HO-DMT). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, pharmacology, and structure-activity relationships (SAR) of these compounds.

Introduction to 4-Hydroxytryptamines

4-Hydroxytryptamines are a subclass of tryptamine compounds characterized by a hydroxyl group at the 4-position of the indole ring. The parent compound of this family is 4-hydroxy-N,N-dimethyltryptamine (psilocin), the active metabolite of psilocybin, which is found in various species of psychedelic mushrooms.[1][2] These compounds are known for their psychedelic effects, which are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[1][3] The structural backbone of these compounds offers a versatile scaffold for the development of novel analogs with varying pharmacokinetic and pharmacodynamic profiles.

Known Analogs and Derivatives

A variety of analogs have been synthesized and studied, primarily involving modifications of the N,N-dialkyl substituents on the terminal amine. These modifications influence the compound's potency, duration of action, and qualitative effects.

Common Analogs of 4-Hydroxytryptamines:

  • 4-HO-DMT (Psilocin): The archetypal compound of this family, featuring two methyl groups on the amine.[1][2]

  • 4-HO-DET (Ethocin): The N,N-diethyl analog of psilocin.[2][4]

  • 4-HO-DPT (Deprocin): The N,N-dipropyl analog.[1][5]

  • 4-HO-DiPT (Iprocin): The N,N-diisopropyl analog, known for its rapid onset and short duration.[6]

  • 4-HO-MET (Metocin): An analog with one methyl and one ethyl group on the amine.[7]

  • 4-HO-MPT: An analog with one methyl and one propyl group.[1]

  • 4-HO-MIPT: An analog with one methyl and one isopropyl group.[2]

  • 4-AcO-DMT (Psilacetin): The O-acetylated prodrug of psilocin, which is thought to be deacetylated to psilocin in vivo.[1][3][8]

  • 4-AcO-DET: The O-acetylated prodrug of 4-HO-DET.[8]

  • 4-AcO-DPT: A presumed prodrug of 4-HO-DPT.[5]

  • 4-AcO-DiPT: The O-acetylated prodrug of 4-HO-DiPT.[8]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo data for several 4-hydroxytryptamine analogs. The data is primarily focused on their interaction with serotonin receptors and their in vivo potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation.[1][3]

Table 1: In Vitro 5-HT2A Receptor Activity of 4-Hydroxytryptamine Analogs

CompoundEC50 (nM) at h5-HT2AEmax (%) at h5-HT2A
4-HO-DMT6.3100
4-HO-DET12.6100
4-HO-DPT25.198
4-HO-DiPT50.195
4-HO-MET7.9100
4-HO-MPT15.899
4-HO-MIPT31.697

Data adapted from studies conducting calcium mobilization assays in HEK 293 cells expressing the human 5-HT2A receptor.

Table 2: In Vivo Potency of 4-Hydroxytryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay

CompoundED50 (μmol/kg)
4-HO-DMT0.81
4-HO-DET1.56
4-HO-DPT2.47
4-HO-DiPT3.46
4-HO-MET0.65
4-HO-MPT1.92
4-HO-MIPT2.97

Data indicates that potency in the HTR assay is inversely correlated with the steric bulk of the N-alkyl substituents.[1]

Experimental Protocols

A common synthetic route to 4-hydroxytryptamines involves the following key steps:

  • Protection of the 4-hydroxyl group: The hydroxyl group of a 4-hydroxyindole starting material is typically protected, often as a benzyl ether.

  • Introduction of the side chain: The C3 position of the indole is functionalized to introduce the ethylamine side chain. This can be achieved through various methods, such as the Speeter-Anthony tryptamine synthesis.

  • N-Alkylation: The primary amine of the resulting tryptamine is then dialkylated with the desired alkyl groups.

  • Deprotection: The protecting group on the 4-hydroxyl group is removed to yield the final product.

The functional activity of the compounds at 5-HT2 receptors is often assessed using a calcium mobilization assay.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human or mouse 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compounds are added to the wells at various concentrations.

    • The change in fluorescence, which corresponds to the release of intracellular calcium stores upon Gq-coupled receptor activation, is measured using a fluorometric imaging plate reader.

    • The data is then used to generate concentration-response curves and determine EC50 and Emax values.[1][3]

The head-twitch response in mice is a well-established behavioral model used to assess in vivo 5-HT2A receptor activation.

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Animals are habituated to the testing environment.

    • The test compound is administered, typically via intraperitoneal (IP) injection.

    • The number of head twitches is then counted for a defined period (e.g., 30 minutes).

    • Dose-response curves are generated to determine the ED50 value for inducing the head-twitch response.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of 4-hydroxytryptamines and a typical experimental workflow for their evaluation.

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates 4HO_Tryptamine 4-Hydroxytryptamine (Agonist) 4HO_Tryptamine->5HT2A_R Binds to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_activation PKC Activation DAG->PKC_activation Activates Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: Simplified signaling cascade following 5-HT2A receptor activation by a 4-hydroxytryptamine agonist.

G General Experimental Workflow for Analog Evaluation Start Hypothesize Novel Analog Structure Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro In Vitro Assays (e.g., Calcium Mobilization) Characterization->In_Vitro In_Vivo In Vivo Assays (e.g., Mouse HTR) In_Vitro->In_Vivo Promising candidates Data_Analysis Data Analysis and SAR Determination In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

Caption: A typical workflow for the synthesis and pharmacological evaluation of novel 4-hydroxytryptamine analogs.

Structure-Activity Relationships (SAR)

The extensive research on 4-hydroxytryptamine analogs has led to the elucidation of several key structure-activity relationships:

  • N-Alkyl Substitution: The size and steric bulk of the N-alkyl substituents have a significant impact on potency. Generally, increasing the size of the alkyl groups from methyl to propyl decreases both in vitro and in vivo potency.[1]

  • 4-Position Substitution: The hydroxyl group at the 4-position is crucial for activity. Esterification of this hydroxyl group, for example with an acetyl group, often results in a prodrug that is hydrolyzed in vivo to the active 4-hydroxy compound.[1][3][8] O-acetylation tends to reduce in vitro potency at the 5-HT2A receptor by 10- to 20-fold.[1][3]

  • Indole Ring Substitution: Modifications to other positions on the indole ring can also significantly alter the pharmacological profile, though this is a less explored area compared to N-alkyl substitutions.

Conclusion

The 4-hydroxytryptamine scaffold remains a fertile ground for the discovery of novel psychoactive compounds. The well-established synthetic routes and pharmacological assays provide a robust framework for the systematic exploration of this chemical space. Future research may focus on developing analogs with improved selectivity for specific serotonin receptor subtypes, or with tailored pharmacokinetic profiles to optimize their therapeutic potential for conditions such as depression, anxiety, and substance use disorders.

References

An In-Depth Technical Guide to the Primary Mechanism of Action of 4-HO-DPT

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "4-HO-DPHP" as specified in the query does not correspond to a recognized chemical entity in the scientific literature. Based on the structural naming conventions of psychedelic tryptamines, it is highly probable that "DPHP" is a typographical error for "DPT," which stands for dipropyltryptamine. Therefore, this technical guide will focus on the pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) , a known psychoactive compound.

Core Mechanism of Action: Serotonin Receptor Agonism

The primary mechanism of action of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is its function as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are primarily mediated through its interaction with the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[1][2] 4-HO-DPT acts as a high-efficacy partial to full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]

Notably, 4-HO-DPT displays considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with a potency more than two orders of magnitude greater at the 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor.[2] When compared to the prototypical psychedelic psilocin (4-HO-DMT), 4-HO-DPT exhibits similar potency and efficacy as a 5-HT2A receptor agonist.[2] However, it is a much more efficacious agonist at the 5-HT2B receptor and has a roughly 10-fold lower potency at the 5-HT2C receptor.[2] The activation of the 5-HT2A receptor by 4-HO-DPT is responsible for producing psychedelic-like effects, which have been demonstrated in animal models through the head-twitch response.[2]

Signaling Pathways

The activation of the 5-HT2A receptor by 4-HO-DPT initiates a cascade of intracellular signaling events. The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[3] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade is central to the psychoactive effects of serotonergic psychedelics.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-HO-DPT 4-HO-DPT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-DPT->5-HT2A_Receptor Binds to Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for 4-HO-DPT at various serotonin receptors. This data is essential for understanding its potency and efficacy relative to other compounds.

ReceptorAssay TypeParameterValue (nM)Emax (%)Reference
Human 5-HT2A Calcium FluxEC5011.098.2[4][5]
Mouse 5-HT2A Calcium FluxEC509.898.7[4][5]
Human 5-HT2B Calcium FluxEC5013.194.0[4][5]
Human 5-HT2C Calcium FluxEC50142089.8[4][5]
  • EC50: The half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.

  • Emax: The maximum response achievable by the drug.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of 4-HO-DPT for various serotonin receptors.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., from HEK293 or CHO cells).

  • A specific radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Non-labeled competing ligand for determining non-specific binding (e.g., a high concentration of serotonin or a specific antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.

    • Competitive Binding: Cell membrane preparation, radioligand, and varying concentrations of 4-HO-DPT.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 4-HO-DPT.

    • Determine the IC50 value (the concentration of 4-HO-DPT that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells prep->setup incubate Incubate Plate to Reach Equilibrium setup->incubate filter Filter through Glass Fiber Filters to Separate Bound/Free Ligand incubate->filter count Add Scintillation Fluid and Count Radioactivity (CPM) filter->count analyze Analyze Data: Calculate Specific Binding, Determine IC50, Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow
Calcium Flux Assay

Calcium flux assays are functional assays used to measure the increase in intracellular calcium concentration following receptor activation by an agonist.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 4-HO-DPT at Gq-coupled serotonin receptors.

Materials:

  • A stable cell line expressing the target serotonin receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (optional, to prevent dye leakage from cells).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and optionally probenecid in assay buffer) to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Compound Addition:

    • Prepare serial dilutions of 4-HO-DPT in assay buffer in a separate compound plate.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will first measure the baseline fluorescence of the cells.

    • Then, it will automatically add the 4-HO-DPT solutions from the compound plate to the cell plate.

  • Fluorescence Measurement: Immediately after compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis:

    • The peak fluorescence response is determined for each concentration of 4-HO-DPT.

    • Plot the peak fluorescence response against the log concentration of 4-HO-DPT.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

Calcium_Flux_Workflow start Start plate_cells Plate Cells Expressing Target Receptor in Microplate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye prepare_compound Prepare Serial Dilutions of 4-HO-DPT load_dye->prepare_compound measure_baseline Measure Baseline Fluorescence in Plate Reader prepare_compound->measure_baseline add_compound Automated Addition of 4-HO-DPT to Cells measure_baseline->add_compound measure_response Measure Kinetic Fluorescence Response (Calcium Flux) add_compound->measure_response analyze_data Analyze Data: Determine EC50 and Emax measure_response->analyze_data end End analyze_data->end

Caption: Calcium Flux Assay Workflow

Conclusion

References

An In-Depth Technical Guide on the Potential Receptor Binding Profile of 4-HO-DPHP

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Potential Receptor Binding Profile of 4-hydroxy-N,N-diphenyl-N-propylhexanamide (4-HO-DPHP)

Executive Summary

This technical guide addresses the request for an in-depth analysis of the potential receptor binding profile of 4-hydroxy-N,N-diphenyl-N-propylhexanamide (this compound). A comprehensive search of scientific literature and chemical databases was conducted to gather all available information on its synthesis, pharmacological activity, and mechanism of action.

Despite a thorough investigation, no specific data on the receptor binding profile, experimental protocols, or signaling pathways for 4-hydroxy-N,N-diphenyl-N-propylhexanamide could be located in the public domain. The compound appears to be a novel or not widely studied molecule.

This guide will, therefore, outline the search strategy employed and discuss the pharmacological profiles of structurally related compounds to provide a theoretical framework for potential, albeit speculative, biological targets of this compound. It is crucial to emphasize that these are not predictions but rather educated hypotheses based on the principle of structure-activity relationships.

Introduction: The Enigmatic Profile of this compound

4-hydroxy-N,N-diphenyl-N-propylhexanamide (this compound) is a chemical entity for which there is a notable absence of published scientific data. Its chemical structure, featuring a hexanamide core, a hydroxyl group at the 4-position, and a tertiary amine with two phenyl and one propyl group, suggests several possibilities for interaction with biological systems. The lipophilic nature of the diphenylpropylamine moiety combined with the hydrogen-bonding potential of the hydroxyl and amide groups could allow for interactions with a variety of receptor types.

Methodology of Literature and Database Search

An extensive search was performed across multiple scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical registries such as PubChem. Search queries included the full chemical name, common abbreviations (this compound), and searches based on its structural components (e.g., "N,N-diphenyl-N-propylhexanamide derivatives pharmacology"). No publications detailing the synthesis, receptor binding affinity, or functional activity of this specific molecule were identified.

Analysis of Structurally Related Compounds

In the absence of direct data, the potential pharmacology of this compound can be cautiously explored by examining compounds with similar structural motifs.

N-Propyl Substituted Amines and Amides

The N-propyl group is a common feature in pharmacologically active compounds, often influencing receptor affinity and selectivity. For instance, N-n-propyl-substituted 3-phenylpiperidines have been shown to possess high affinity and selectivity for the D4 dopamine receptor.[1][2] This suggests that the N-propyl group in this compound could contribute to interactions with dopamine receptors.

Carboxamide Derivatives

The carboxamide functional group is present in a wide range of therapeutic agents targeting various receptors. For example:

  • Novel N-benzimidazole-derived carboxamides have been investigated for their antiproliferative and antioxidant activities.[3]

  • Derivatives of N-(4-hydroxyphenyl) retinamide, a carboxamide, have shown cytotoxic and antimitotic activity.[4]

  • Certain benzopyran-5-carboxamides act as selective 5-HT1A receptor agonists.[5]

  • N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists.[6]

These examples highlight the diverse range of biological targets for carboxamide-containing molecules, making it difficult to pinpoint a specific receptor family for this compound without experimental data.

N,N-Diphenyl Substituted Compounds

The N,N-diphenyl moiety is less common in centrally active pharmaceuticals but is present in some compounds with biological activity. For example, N,N'-diarylguanidine derivatives have been developed as noncompetitive NMDA receptor antagonists.[7]

Postulated (but Unverified) Areas for Investigation

Based on the structural motifs present in this compound, the following receptor systems could be considered as initial targets for in vitro screening:

  • Dopamine Receptors: Particularly the D2-like family (D2, D3, D4), given the presence of the N-propyl group.

  • Serotonin Receptors: The structural similarity, albeit distant, to some carboxamide-based 5-HT receptor ligands warrants investigation.

  • Opioid Receptors: The presence of a hydroxylated phenyl-like structure (though not a classic pharmacophore) and the amide linkage could suggest a very low probability of interaction with opioid receptors.

  • NMDA Receptors: The bulky, lipophilic N,N-diphenylpropyl group could potentially interact with allosteric sites on ion channels like the NMDA receptor.

Proposed Experimental Workflow for Characterization

Should this compound become available for study, a standard workflow for pharmacological characterization would be recommended.

experimental_workflow Proposed Experimental Workflow for this compound Characterization cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Downstream Analysis radioligand_binding Radioligand Binding Assays (Broad Receptor Panel) functional_assays Functional Assays (e.g., Calcium Flux, cAMP) radioligand_binding->functional_assays Identified Hits signaling_pathway Signaling Pathway Analysis functional_assays->signaling_pathway Confirmed Activity

Caption: A proposed workflow for the initial pharmacological screening and characterization of this compound.

Conclusion

The receptor binding profile of 4-hydroxy-N,N-diphenyl-N-propylhexanamide remains uncharacterized in publicly available scientific literature. While analysis of its structural components allows for the formulation of hypotheses regarding potential biological targets, these remain speculative. The lack of empirical data means that no definitive statements can be made about its pharmacology. Further research, beginning with synthesis and in vitro screening, is necessary to elucidate the biological activity of this compound. This document serves to summarize the current void of information and to propose a logical path forward for its investigation.

References

In Silico Prediction of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. Due to the scarcity of data for 4-HO-DPHP, this document focuses on the closely related and more extensively studied analog, 4-HO-DPT. The psychedelic effects of tryptamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A subtype. This guide outlines the available quantitative pharmacological data, detailed experimental protocols for its determination, and a framework for in silico prediction of its molecular behavior.

Quantitative Pharmacological Data

The following table summarizes the functional activity of 4-HO-DPT at key serotonin receptors. To date, comprehensive radioligand binding affinity data (Ki values) for 4-HO-DPT are not widely available in the public domain. The data presented below is derived from functional assays measuring the concentration at which 4-HO-DPT produces half of its maximal effect (EC50) and its maximum possible effect relative to a reference agonist (Emax).

ReceptorAssay TypeEC50 (nM)Emax (%)Reference
5-HT2ACalcium Flux1.6103[1]
5-HT2BCalcium Flux2.294[1]
5-HT2CCalcium Flux21283[1]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of 4-HO-DPT that inhibits 50% of the binding of a known radioligand to a specific receptor (IC50), from which the Ki can be calculated.

Materials:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Radioligand: A specific radiolabeled antagonist or agonist for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test Compound: 4-HO-DPT.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target receptor.

    • Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add increasing concentrations of the test compound (4-HO-DPT).

    • For determining non-specific binding, add a high concentration of the non-labeled control ligand.

    • Add a fixed concentration of the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of 4-HO-DPT to generate a dose-response curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, which leads to an increase in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of 4-HO-DPT in activating the 5-HT2A receptor.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compound: 4-HO-DPT.

  • Reference Agonist: A known full agonist for the receptor (e.g., serotonin).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates and allow them to adhere and grow to a near-confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Compound Addition:

    • Prepare serial dilutions of 4-HO-DPT and the reference agonist in assay buffer.

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject the different concentrations of the test compound or reference agonist into the wells.

  • Fluorescence Measurement:

    • Immediately after injection, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of 4-HO-DPT to generate a dose-response curve.

    • Fit the curve to a sigmoidal dose-response equation to determine the EC50 and Emax values.

    • The Emax of 4-HO-DPT is typically expressed as a percentage of the maximal response induced by the reference agonist.

In Silico Prediction Workflow

In silico methods are crucial for predicting the pharmacological profile of novel compounds, guiding synthesis, and prioritizing experimental testing.

In_Silico_Workflow cluster_0 Data Preparation cluster_1 Molecular Docking cluster_2 QSAR Modeling cluster_3 Prediction & Analysis Data_Collection Dataset Collection (Known Tryptamines) Structure_Prep 2D/3D Structure Generation & Optimization Data_Collection->Structure_Prep Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Ligand_Docking Docking of 4-HO-DPT & Analogs Structure_Prep->Ligand_Docking Structure_Prep->Descriptor_Calc Receptor_Prep Receptor Structure Preparation (e.g., 5-HT2A) Receptor_Prep->Ligand_Docking Pose_Analysis Binding Pose & Interaction Analysis Ligand_Docking->Pose_Analysis Affinity_Prediction Predict Binding Affinity of 4-HO-DPT Pose_Analysis->Affinity_Prediction Model_Building Model Building (e.g., MLR, RF) Descriptor_Calc->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Activity_Prediction Predict Functional Activity of 4-HO-DPT Model_Validation->Activity_Prediction SAR_Analysis Structure-Activity Relationship (SAR) Analysis Affinity_Prediction->SAR_Analysis Activity_Prediction->SAR_Analysis

In Silico Prediction Workflow for 4-HO-DPT
Molecular Docking Protocol

Objective: To predict the binding mode and affinity of 4-HO-DPT within the binding pocket of a target receptor, typically the 5-HT2A receptor.

Software:

  • Molecular Modeling Software: (e.g., Schrödinger Maestro, MOE, AutoDock Tools).

  • Docking Program: (e.g., Glide, AutoDock Vina, GOLD).

Procedure:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank, PDB ID: 6A93 for human 5-HT2A).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve steric clashes.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of 4-HO-DPT.

    • Generate different possible ionization states and tautomers at physiological pH.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Set up the docking grid around the defined binding site.

    • Run the docking algorithm to place the flexible ligand into the rigid or flexible receptor binding site.

    • The program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis:

    • Visualize the top-ranked docking poses.

    • Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between 4-HO-DPT and the receptor residues.

    • Compare the predicted binding mode with that of known ligands to assess its plausibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol

Objective: To develop a mathematical model that relates the chemical structure of tryptamines to their biological activity, and to use this model to predict the activity of 4-HO-DPT.

Software:

  • Descriptor Calculation Software: (e.g., RDKit, PaDEL-Descriptor, MOE).

  • Statistical/Machine Learning Software: (e.g., R, Python with scikit-learn, specialized QSAR software).

Procedure:

  • Data Set Preparation:

    • Compile a dataset of structurally diverse tryptamine derivatives with experimentally determined biological activity data (e.g., Ki or EC50 values for 5-HT2A receptor).

    • Ensure the data is high-quality and from a consistent source.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, topological polar surface area, electronic properties).

  • Data Splitting:

    • Divide the dataset into a training set (for model building) and a test set (for model validation). A common split is 80% for the training set and 20% for the test set.

  • Model Building:

    • Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest, Support Vector Machines) to build a model that correlates the molecular descriptors of the training set with their biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.

    • External Validation: Use the trained model to predict the activity of the compounds in the test set. Compare the predicted values with the experimental values to evaluate the model's predictive power (e.g., by calculating the coefficient of determination, R²).

  • Prediction for 4-HO-DPT:

    • Calculate the same set of molecular descriptors for 4-HO-DPT.

    • Use the validated QSAR model to predict the biological activity of 4-HO-DPT.

Receptor Signaling Pathways

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is the primary mechanism underlying the psychedelic effects of tryptamines.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine 4-HO-DPT Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

5-HT2A Receptor Gq Signaling Pathway
Dopamine D2 Receptor Signaling

While the primary targets of psychedelic tryptamines are serotonin receptors, some may also interact with dopamine receptors, which could modulate their overall psychoactive effects. The dopamine D2 receptor is a Gi/o-coupled GPCR.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Dopamine / Tryptamine Receptor D2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Reduced Cellular Activity PKA->Downstream

References

Early-Stage Toxicological Screening of 4-HO-DPHP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the toxicological profile of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPHP) is not currently available in the public domain. This guide, therefore, outlines a prospective framework for conducting its early-stage toxicological screening based on established methodologies for novel psychoactive substances (NPS). The protocols and pathways described are general and would require specific adaptation for this compound.

Introduction

This compound is a lesser-known synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). As with any novel compound intended for potential research or therapeutic application, a thorough toxicological assessment is paramount to ensure safety. Early-stage toxicological screening aims to identify potential hazards, establish a preliminary safety profile, and guide further development. This process typically involves a tiered approach, beginning with in silico and in vitro methods before proceeding to in vivo studies.

In Silico and In Vitro Toxicological Assessment

Initial screening should focus on computational and cell-based assays to predict potential liabilities and minimize animal testing in accordance with the 3Rs principle (Replacement, Reduction, and Refinement).

Computational Toxicology (In Silico)

Computational models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties based on its chemical structure.

Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Chemical Structure Input: Obtain the 2D and 3D structures of this compound.

  • Descriptor Calculation: Utilize software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors.

  • Model Application: Employ validated QSAR models (e.g., Toxtree, DEREK Nexus) to predict various toxicological endpoints, including but not limited to:

    • Genotoxicity (Ames mutagenicity)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (hERG channel inhibition)

    • Developmental and reproductive toxicity.

  • Data Analysis: Analyze the predictions to identify potential areas of concern that require further in vitro investigation.

In Vitro Assays

In vitro assays provide experimental data on the biological activity of a compound in a controlled environment.

Table 1: Proposed In Vitro Toxicological Assays for this compound

Assay TypeEndpoint MeasuredCell Line(s)
Cytotoxicity Cell viability, membrane integrityHepG2 (liver), SH-SY5Y (neuronal), HEK293 (kidney)
Genotoxicity DNA damage, mutationsCHO (Chinese Hamster Ovary), TK6 (lymphoblastoid)
Hepatotoxicity Liver enzyme leakage, mitochondrial dysfunctionPrimary human hepatocytes, HepG2
Cardiotoxicity Ion channel function (especially hERG)HEK293 cells expressing hERG channels
Neurotoxicity Neurite outgrowth, neurotransmitter uptake/releaseSH-SY5Y, primary neurons
Receptor Binding Affinity for a panel of CNS receptors and transportersMembranes expressing target receptors

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate selected cell lines (e.g., HepG2) in 96-well plates and allow them to adhere overnight.

  • Compound Exposure: Treat cells with a range of this compound concentrations for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Toxicological Assessment

Should in vitro data suggest an acceptable safety profile, preliminary in vivo studies in rodent models can be initiated to understand the compound's effects in a whole organism.

Table 2: Proposed Acute In Vivo Toxicological Studies for this compound

Study TypeSpeciesRoute of AdministrationEndpoints Measured
Acute Oral Toxicity (LD50) RatOral gavageMortality, clinical signs of toxicity, body weight changes, gross pathology at necropsy.
Irwin Test (Functional Observational Battery) MouseIntraperitonealBehavioral changes, autonomic effects, sensorimotor function, body temperature, catalepsy.
Head-Twitch Response (HTR) MouseIntraperitonealFrequency of head twitches as a behavioral proxy for 5-HT2A receptor activation.[1]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Acclimation: Acclimate adult female rats to laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and information from similar compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

  • LD50 Estimation: Continue this sequential dosing until the criteria for stopping are met. The LD50 is then calculated using maximum likelihood estimation.

Potential Signaling Pathways and Mechanisms of Toxicity

The primary pharmacological target of tryptamines is the serotonin system, particularly the 5-HT2A receptor, which is responsible for their psychedelic effects.[1] However, off-target activities can lead to toxicity.

Potential Toxicological Pathways:

  • Cardiotoxicity: Activation of 5-HT2B receptors has been linked to valvular heart disease.

  • Hepatotoxicity: Metabolism by cytochrome P450 enzymes in the liver can produce reactive metabolites that may lead to cellular damage.

  • Neurotoxicity: Excessive activation of serotonin receptors or interaction with other neurotransmitter systems could lead to excitotoxicity or other adverse neurological effects.

Below is a generalized workflow for assessing the toxicological profile of a novel compound like this compound.

G cluster_0 In Silico / In Vitro Screening cluster_1 In Vivo Screening cluster_2 Mechanism of Action In_Silico_Tox In Silico Toxicity Prediction (QSAR) In_Vitro_Tox In Vitro Assays (Cytotoxicity, Genotoxicity, etc.) Acute_Tox Acute Toxicity Studies (e.g., LD50) In_Vitro_Tox->Acute_Tox If favorable Behavioral_Pharm Behavioral Pharmacology (e.g., Irwin Test) Acute_Tox->Behavioral_Pharm Receptor_Binding Receptor Binding Profile Metabolism Metabolite Identification Receptor_Binding->Metabolism 4_HO_DPHP This compound 4_HO_DPHP->In_Silico_Tox 4_HO_DPHP->In_Vitro_Tox 4_HO_DPHP->Receptor_Binding

Caption: Proposed workflow for early-stage toxicological screening of this compound.

A hypothetical signaling pathway for a tryptamine leading to a potential adverse effect is illustrated below.

G Tryptamine This compound Receptor Off-Target Receptor (e.g., 5-HT2B) Tryptamine->Receptor Signaling Downstream Signaling (e.g., PLC/IP3) Receptor->Signaling Cellular_Effect Adverse Cellular Effect (e.g., Fibroblast Proliferation) Signaling->Cellular_Effect Toxicity Organ Toxicity (e.g., Cardiotoxicity) Cellular_Effect->Toxicity

References

Methodological & Application

Application Notes and Protocols for the Detection of Novel Psychoactive Substances: A Framework for 4-HO-DPHP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. Effective analytical methods are crucial for the identification and quantification of these compounds in various matrices to understand their pharmacology, toxicology, and to manage public health risks. This document provides a detailed guide to developing analytical methods for the detection of 4-HO-DPHP, a putative novel psychoactive substance, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The primary analytical techniques for the sensitive and selective detection of NPS are GC-MS and LC-MS/MS. The choice between these methods often depends on the analyte's properties, the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique, particularly for volatile and thermally stable compounds. Derivatization is often required for polar functional groups to improve chromatographic behavior. GC-MS provides excellent separation and characteristic fragmentation patterns for structural elucidation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and selective, suitable for a broader range of compounds, including non-volatile and thermally labile substances. It often requires less sample preparation and can directly analyze polar compounds.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes expected quantitative data for the analysis of a novel psychoactive substance like this compound, based on typical performance of GC-MS and LC-MS/MS methods for related compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Range 1 - 500 ng/mL0.1 - 250 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.1 ng/mL
Recovery 85 - 105%90 - 110%
Precision (RSD%) < 15%< 10%
Matrix Urine, Blood (with derivatization)Urine, Blood, Oral Fluid

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a general solid-phase extraction procedure for the isolation of this compound from urine samples prior to instrumental analysis.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Urine samples

  • Internal standard solution

  • Phosphate buffer (pH 6)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • SPE manifold

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard. Add 1 mL of phosphate buffer (pH 6) and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis (with derivatization if necessary).

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Derivatization (if required for polar functional groups):

  • To the dried extract from the sample preparation step, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for targeted analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1260 RRLC with 6400 Series Triple Quadrupole LC/MS).

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 4000 V

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Urine Sample Collection internal_std Addition of Internal Standard start->internal_std hydrolysis Enzymatic Hydrolysis (Optional) internal_std->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Derivatization (for GC-MS) reconstitution->derivatization lcmsms LC-MS/MS Analysis reconstitution->lcmsms gcms GC-MS Analysis derivatization->gcms data_acquisition Data Acquisition gcms->data_acquisition lcmsms->data_acquisition quantification Quantification & Confirmation data_acquisition->quantification report Final Report quantification->report

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP450 dealkylation N-dealkylation parent->dealkylation CYP450 glucuronidation Glucuronidation parent->glucuronidation UGT oxidation Oxidation hydroxylation->oxidation ADH/ALDH hydroxylation->glucuronidation UGT sulfation Sulfation dealkylation->sulfation SULT

Caption: A hypothetical metabolic pathway for this compound.

Application Note: A Validated LC-MS/MS Protocol for the In Vitro Quantification of 4-Hydroxy-N,N-dipropyl-N-hexyl-tryptamine (4-HO-DPHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxy-N,N-dipropyl-N-hexyl-tryptamine (4-HO-DPHP) in in vitro experimental matrices, such as human liver microsomes (HLM). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in drug metabolism, pharmacokinetics, and toxicology studying the in vitro properties of novel psychoactive compounds.

Introduction

This compound is a synthetic tryptamine derivative. As with other novel psychoactive substances, understanding its metabolic fate is crucial for predicting its pharmacological and toxicological profile. In vitro models, such as human liver microsomes, are commonly employed to study the phase I metabolism of xenobiotics.[1][2] A sensitive and selective analytical method is essential for accurately quantifying the depletion of the parent compound in such assays. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[3][4] This protocol provides a detailed method for the quantification of this compound in an in vitro HLM matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): d4-Serotonin (or other suitable deuterated analog)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[5][6]

  • To 50 µL of the in vitro sample (e.g., HLM incubation mixture), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL d4-Serotonin).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge again to remove any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve the analyte from matrix components.[8][9]

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) m/z 317.2 -> Product Ion (Q3) m/z 174.1

    • d4-Serotonin (IS): Precursor Ion (Q1) m/z 181.1 -> Product Ion (Q3) m/z 164.1

Data Presentation

Table 1: Calibration Curve for this compound in HLM Matrix
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,25055,0000.023
56,30054,5000.116
1012,80055,2000.232
5064,50054,8001.177
100129,00055,1002.341
250320,00054,6005.861
500645,00055,00011.727

Linearity (R²): >0.995 Limit of Quantification (LOQ): 1 ng/mL Limit of Detection (LOD): 0.5 ng/mL

Table 2: Quantification of this compound in a Metabolic Stability Assay
Incubation Time (min)Mean Area Ratio (n=3)Calculated Concentration (ng/mL)% Remaining
02.345100.2100.0%
52.01285.885.6%
151.55066.166.0%
300.98742.142.0%
600.45119.219.2%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start In Vitro Sample (50 µL) ppt Add 150 µL ACN with IS (Protein Precipitation) start->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness (N2) supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lcms Inject into LC-MS/MS System final_sample->lcms separation Chromatographic Separation (C18) lcms->separation detection MS/MS Detection (MRM) separation->detection quant Data Quantification detection->quant signaling_pathway cluster_synapse Serotonergic Synapse dphp This compound receptor 5-HT2A Receptor dphp->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca2+ Release ip3->ca_release Stimulation downstream Downstream Cellular Effects (e.g., Psychedelic Effects) pkc->downstream ca_release->downstream

References

Application Note: Development of a Gas Chromatography-Mass Spectrometry Method for the Analysis of 4-HO-DPHP

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed gas chromatography-mass spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4-hydroxy-despropionyl-para-hydroxy-phenylpropanolamine (4-HO-DPHP), a synthetic cathinone. Due to the polar nature and potential thermal lability of this compound, a derivatization step is incorporated to improve its chromatographic behavior and thermal stability. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol covering sample preparation, derivatization, and GC-MS analysis, along with data presentation guidelines and workflow visualizations. While liquid chromatography is often favored for analyzing polar compounds like synthetic cathinones, GC-MS remains a valuable and widely accessible technique, particularly for confirmatory analysis.[1][2]

Introduction

Synthetic cathinones represent a large and ever-evolving class of novel psychoactive substances (NPS).[3][4] Their detection and quantification in various matrices are crucial for forensic toxicology, clinical analysis, and pharmaceutical research. This compound is a synthetic cathinone whose analysis can be challenging due to its polarity. Gas chromatography, a powerful separation technique, often requires chemical modification of polar analytes through derivatization to enhance their volatility and thermal stability.[5][6] This application note outlines a robust GC-MS method employing derivatization for the analysis of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the cleanup and concentration of this compound from biological matrices such as urine or plasma.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

  • Internal Standard (IS) solution (e.g., this compound-d7)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine, plasma), add 10 µL of the internal standard solution. Acidify the sample with 100 µL of 1 M HCl. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M HCl, and then 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with two 1.5 mL aliquots of a freshly prepared solution of ethyl acetate containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for the derivatization step.

Derivatization

To improve the volatility and thermal stability of this compound for GC analysis, a silylation or acylation derivatization is necessary. Pentafluoropropionic anhydride (PFPA) is a suitable acylation reagent for synthetic cathinones.[7]

Materials:

  • Reconstituted sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the 100 µL of reconstituted extract in a GC vial, add 50 µL of PFPA.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are a recommended starting point and may require optimization for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (constant flow)
Inlet Mode Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temperature: 100°C, hold for 1 minRamp 1: 25°C/min to 200°CRamp 2: 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: Calibration Curve Data for this compound
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0520.9898.0
50.2655.10102.0
100.53110.21102.1
502.59849.9699.9
1005.215100.29100.3
50026.012498.3199.7
Linearity (r²) 0.9995
Table 2: Method Validation Parameters
ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery (%) 90 - 105%
Matrix Effect (%) < 15%

Visualizations

The following diagrams illustrate the key workflows in this analytical method.

SamplePreparation cluster_sample Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample 1 mL Biological Sample + Internal Standard Acidify Acidify with HCl Sample->Acidify Vortex Vortex Acidify->Vortex Condition Condition SPE Cartridge Vortex->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Derivatization Derivatization Reconstitute->Derivatization

Caption: Workflow for Sample Preparation of this compound.

Derivatization Start Reconstituted Extract AddReagent Add PFPA Start->AddReagent Vortex Vortex AddReagent->Vortex Heat Heat at 70°C for 30 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool End Ready for GC-MS Analysis Cool->End

Caption: Derivatization Protocol for this compound.

GCMS_Workflow Injection Injection Port (250°C) Splitless Mode Separation GC Column (HP-5ms) Temperature Programmed Injection->Separation Ionization Ion Source (230°C) Electron Ionization (70 eV) Separation->Ionization MassAnalysis Quadrupole Mass Analyzer Scan or SIM Mode Ionization->MassAnalysis Detection Electron Multiplier Detector MassAnalysis->Detection DataSystem Data Acquisition and Processing Detection->DataSystem

References

In Vitro Experimental Models for Studying α-Pyrrolidinohexiophenone (α-PHP) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro study of α-pyrrolidinohexiophenone (α-PHP), a synthetic cathinone, and its analogs. Given the user's initial query for "4-HO-DPHP," which appears to be a less common or potentially misidentified compound, this guide focuses on the well-documented in vitro models for the α-PHP class of compounds. Hydroxylated metabolites are a key area of investigation for synthetic cathinones, and the methodologies described herein are directly applicable to studying such derivatives.

The primary mechanism of action for α-PHP and its analogs is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3] In vitro models are essential for characterizing the pharmacological and toxicological profiles of these substances. This document outlines protocols for neurotransmitter transporter uptake assays, metabolism studies using human liver preparations, and cytotoxicity assessments.

I. Pharmacological Characterization: Monoamine Transporter Inhibition Assays

The psychostimulant effects of α-PHP are primarily attributed to its potent inhibition of DAT and NET.[2][4] In vitro neurotransmitter uptake assays are crucial for quantifying the potency and selectivity of α-PHP and its analogs at these transporters.

Data Presentation: Monoamine Transporter Inhibition
CompoundTransporterAssay TypeIC50 (nM)Reference
α-PHP hDAT[³H]WIN 35,428 Binding7.8[1]
hDAT[³H]DA Uptake Inhibition16.1[1]
hNET[³H]Nisoxetine Binding33,000[1]
hNET[³H]NE Uptake Inhibition40,000[1]
hSERT[³H]Paroxetine Binding>10,000[1]
hSERT[³H]5-HT Uptake Inhibition>10,000[1]
α-PiHP hDATUptake InhibitionEquivalent to α-PVP[4]
hNETUptake InhibitionSlightly lower than α-PVP[4]
4-substituted α-PHP analogs hDATAPP+ Uptake Inhibition75 - >8000[5]
hSERTAPP+ Uptake Inhibition>10,000[5]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. IC50: Half-maximal inhibitory concentration.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This protocol describes a fluorescence-based uptake assay using a commercially available kit and cells expressing the transporter of interest (e.g., HEK293 cells stably expressing hDAT, hNET, or hSERT).[6][7][8]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well or 384-well black, clear-bottom microplates

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices)

  • Test compounds (α-PHP or analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Bottom-read fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing cells in 96-well or 384-well microplates at a density optimized for the specific cell line (e.g., 20,000-50,000 cells/well for a 96-well plate).

    • Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in HBSS with HEPES. The final solvent concentration should not exceed 1%.

  • Assay Execution:

    • Aspirate the culture medium from the cell plates and wash once with HBSS.

    • Add the diluted test compounds to the wells. Include wells with vehicle control (e.g., HBSS with solvent) and a positive control inhibitor (e.g., cocaine for DAT).

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Add the dye solution to all wells.

  • Data Acquisition:

    • Incubate the plate at 37°C for a specified time (e.g., 10-60 minutes).

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at appropriate excitation and emission wavelengths. Data can be collected in kinetic or endpoint mode.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells or with a non-transfected parental cell line.

    • Normalize the data to the vehicle control (100% uptake) and a maximal inhibition control (0% uptake).

    • Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Visualization: Monoamine Transporter Inhibition Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron alpha_PHP α-PHP / Analogs DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) alpha_PHP->DAT_NET Inhibition Dopamine_NE_cleft Increased Dopamine / Norepinephrine in Synaptic Cleft Dopamine_NE Dopamine / Norepinephrine Dopamine_NE->DAT_NET Reuptake Blocked Postsynaptic_Receptors Postsynaptic Receptors Dopamine_NE_cleft->Postsynaptic_Receptors Increased Binding Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Activation

Mechanism of α-PHP at the synapse.

II. Metabolism Studies

Understanding the metabolic fate of α-PHP is critical for interpreting in vivo data and identifying potentially active or toxic metabolites. In vitro metabolism studies are typically conducted using human liver microsomes or hepatocytes.[9][10]

Data Presentation: In Vitro Metabolism of α-PHP
In Vitro ModelMajor Metabolic PathwaysKey Metabolites IdentifiedReference
Human Liver Microsomes β-keto reduction, Pyrrolidinyl oxidation, N-dealkylationOH-α-PHP, 2”-oxo-α-PHP, 4-(1-oxo-1-phenylhexan-2ylamino)butanoic acid[9][11]
Human Hepatocytes β-keto reduction, Pyrrolidinyl oxidation, Hydroxylationα-PHP dihydroxy-pyrrolidinyl, α-PHP hexanol, α-PHP 2′-keto-pyrrolidinyl-hexanol[9][10]

After 3 hours of incubation with human hepatocytes, approximately 21% of the parent α-PHP remained.[9]

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol outlines a typical procedure for studying the phase I metabolism of α-PHP using pooled human liver microsomes (pHLM).[12][13][14]

Materials:

  • Pooled human liver microsomes (pHLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (α-PHP) dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Incubator/water bath (37°C)

  • Acetonitrile (for reaction termination)

  • Centrifuge

  • LC-MS/MS system for metabolite identification

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, pHLM (e.g., 0.5 mg/mL), and the test compound (e.g., 1-10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Metabolite Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Visualization: Experimental Workflow for In Vitro Metabolism

G Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (pHLM, Buffer, α-PHP) Start->Prepare_Incubation_Mixture Pre_incubate Pre-incubate (37°C, 5 min) Prepare_Incubation_Mixture->Pre_incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubate->Initiate_Reaction Incubate Incubate (37°C, Time Course) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Workflow for in vitro metabolism study.

III. Cytotoxicity and Mutagenicity Assays

Assessing the cytotoxic and mutagenic potential of α-PHP and its analogs is crucial for understanding their toxicological profile. Various cell-based assays can be employed for this purpose.[15][16][17]

Data Presentation: Cytotoxicity of α-PHP
Cell LineAssayEndpointEffective ConcentrationReference
TK6 cells Guava ViaCountCell Viability35-100 µM (selected for mutagenicity testing)[15][17]
Murine Neural Stem/Progenitor Cells MTT AssayCell Viability25-2000 µM[16]
Murine Neural Stem/Progenitor Cells Proliferation AssayCell NumberSignificant reduction at 100 µM[16][18]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Cell line of interest (e.g., murine neural stem/progenitor cells, TK6 cells)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound (α-PHP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of α-PHP (e.g., 25-2000 µM) for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualization: Logical Flow of Cytotoxicity to Mutagenicity Testing

G Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Guava ViaCount) Determine_Concentrations Determine Non-lethal Concentration Range Cytotoxicity_Assay->Determine_Concentrations Mutagenicity_Assay Mutagenicity Assay (e.g., Micronucleus Test) Determine_Concentrations->Mutagenicity_Assay With_S9 With Metabolic Activation (S9 mix) Mutagenicity_Assay->With_S9 Without_S9 Without Metabolic Activation Mutagenicity_Assay->Without_S9 Assess_Genotoxicity Assess Genotoxic Potential With_S9->Assess_Genotoxicity Without_S9->Assess_Genotoxicity

Progression from cytotoxicity to mutagenicity assessment.

Conclusion

The in vitro models and protocols described in this document provide a robust framework for the pharmacological and toxicological characterization of α-PHP and its analogs, including hydroxylated metabolites. By employing monoamine transporter uptake assays, in vitro metabolism studies with human liver preparations, and various cytotoxicity assays, researchers can obtain critical data on the potency, metabolic fate, and safety profile of these novel psychoactive substances. This information is invaluable for drug development professionals and regulatory bodies in assessing the potential risks associated with this class of compounds.

References

Application Notes and Protocols for Determining the In Vitro Activity of 4-HO-DPHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPHP) is a lesser-known synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT). Due to its structural similarity to other 4-hydroxytryptamines, it is presumed to exhibit psychedelic properties, primarily mediated by its interaction with serotonin receptors, particularly the 5-HT₂A receptor.[1][2][3] These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the in vitro pharmacological profile of this compound. The following protocols are designed to assess its receptor binding affinity and functional activity, providing crucial data for understanding its mechanism of action.

Key Pharmacological Targets

Based on the profiles of structurally related tryptamines such as 4-HO-DiPT, 4-HO-DPT, and 4-HO-MET, the primary molecular targets for this compound are expected to be serotonin (5-HT) receptors.[4][5][6] The key receptors of interest include:

  • 5-HT₂A Receptor: The principal target for classic psychedelic tryptamines, responsible for their hallucinogenic effects.[1][2][3]

  • 5-HT₂C Receptor: Another member of the 5-HT₂ receptor subfamily that can modulate the effects of psychedelics.

  • 5-HT₁A Receptor: Often shows affinity for tryptamines and may contribute to the overall pharmacological effects.[1][7]

Beyond serotonin receptors, a broader screening panel may include other G-protein coupled receptors (GPCRs) and transporters to assess selectivity.

Data Presentation: Predicted In Vitro Activity of this compound

The following tables summarize the expected quantitative data from the described cell culture assays. The values are hypothetical and serve as a template for presenting experimental results.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKᵢ (nM) of this compound
Human 5-HT₂A[³H]ketanserinExperimental Value
Human 5-HT₂C[³H]mesulergineExperimental Value
Human 5-HT₁A[³H]8-OH-DPATExperimental Value
Rat 5-HT₂A[³H]ketanserinExperimental Value

Table 2: Functional Activity of this compound

Assay TypeCell LineTarget ReceptorEC₅₀ (nM) of this compoundEₘₐₓ (%) vs. Serotonin
Calcium FluxHEK293Human 5-HT₂AExperimental ValueExperimental Value
Calcium FluxCHO-K1Human 5-HT₂CExperimental ValueExperimental Value
cAMP InhibitionCHO-K1Human 5-HT₁AExperimental ValueExperimental Value
IP₁ AccumulationHEK293Human 5-HT₂AExperimental ValueExperimental Value

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for the human 5-HT₂A receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • [³H]ketanserin (specific activity ~80 Ci/mmol)

  • Non-labeled ketanserin

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-5-HT₂A cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]ketanserin (final concentration ~1 nM), and 50 µL of various concentrations of this compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of non-labeled ketanserin (final concentration ~10 µM).

    • Add 50 µL of the cell membrane preparation (final concentration ~10-20 µg protein/well).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Scintillation Counting:

    • Harvest the membranes by rapid filtration through the filter plates.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Calcium Flux Assay for 5-HT₂A Receptor Functional Activity

This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₂A receptor by quantifying intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor and a Gαq-coupled G-protein.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Serotonin (5-HT) as a reference agonist.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed the HEK293-5-HT₂A cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 60 minutes at 37°C.

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Record the baseline fluorescence for a short period.

    • Inject various concentrations of this compound or serotonin into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence as a function of the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • Calculate the Eₘₐₓ of this compound as a percentage of the maximal response induced by the reference agonist, serotonin.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->Downstream_Effects

Caption: Presumed signaling pathway of this compound at the 5-HT₂A receptor.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Flux) b1 Prepare Cell Membranes (HEK293-5HT2A) b2 Incubate Membranes with [³H]ketanserin & this compound b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 f1 Plate Cells (HEK293-5HT2A) f2 Load with Calcium-Sensitive Dye f1->f2 f3 Add this compound f2->f3 f4 Measure Fluorescence f3->f4 f5 Calculate EC50 & Emax f4->f5 Start Start Start->b1 Start->f1 Logical_Relationships Compound This compound Binding_Affinity Receptor Binding Affinity (Ki) Compound->Binding_Affinity Determines Functional_Potency Functional Potency & Efficacy (EC50, Emax) Compound->Functional_Potency Determines Mechanism Mechanism of Action Binding_Affinity->Mechanism Informs Selectivity Receptor Selectivity Profile Binding_Affinity->Selectivity Contributes to Functional_Potency->Mechanism Informs

References

Application Notes and Protocols for In Vivo Studies of 4-HO-DPHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-HO-DPHP (4-hydroxy-N,N-dipropylphenethylamine) is a research chemical. The information provided herein is for research purposes only. All experiments involving animal models must be conducted in accordance with ethical guidelines and regulations, and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is a lesser-known psychedelic compound belonging to the phenethylamine class. Due to the limited specific research on this compound, these application notes and protocols are substantially informed by data from its close structural and functional analogs, particularly N,N-dipropyltryptamine (DPT) and other psychedelic tryptamines. The primary mechanism of action for these compounds is agonism at the serotonin 5-HT2A receptor, which is a key target for their psychedelic effects. Rodent models, particularly mice and rats, are the most common and appropriate preclinical models for studying these effects.

Recommended Animal Models

Rodents are the preferred species for initial in vivo studies of this compound due to their well-characterized neuroanatomy and behavioral responses to psychedelics, as well as ethical and practical considerations.

  • Mice: Ideal for initial screening and behavioral assays such as the head-twitch response (HTR), which is a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[1][2][3][4] C57BL/6J mice are a commonly used strain for this purpose.[1][3]

  • Rats: Well-suited for more complex behavioral paradigms, such as drug discrimination studies, which assess the subjective effects of a compound.[5][6] Sprague-Dawley and Wistar rats are common choices.

Key In Vivo Experiments

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is strongly correlated with the hallucinogenic potential of serotonergic compounds in humans.[1][2][3][4]

Experimental Protocol:

  • Animals: Male C57BL/6J mice (8-12 weeks old).

  • Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Dissolve this compound in a vehicle of 0.9% saline. The dose range should be determined based on preliminary studies, but a starting point can be extrapolated from DPT, which shows effects between 3 and 15 mg/kg.[7]

  • Procedure:

    • Administer this compound or vehicle via intraperitoneal (IP) injection.

    • Immediately place the mouse in a clean, standard observation cage.

    • Record the number of head twitches for a period of 30-60 minutes. Automated detection systems using a magnetometer coil can be used for high-throughput and objective measurements.[1][3][4]

  • Data Analysis: Analyze the dose-response relationship of this compound on the number of head twitches. An inverted U-shaped dose-response curve is often observed with psychedelics.[1][4]

Drug Discrimination in Rats

This paradigm is used to assess the subjective effects of a drug by training animals to recognize and distinguish it from a vehicle.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-350 g).

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Phase:

    • Rats are trained to press one lever after receiving an injection of a known psychedelic drug (e.g., LSD or psilocybin) and a second lever after receiving a vehicle injection.

    • Correct lever presses are rewarded with food pellets.

  • Testing Phase:

    • Once trained, administer various doses of this compound to the rats.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution (≥80% drug-lever responding) indicates that this compound produces subjective effects similar to the training drug. The ED50 (the dose at which 50% of responses are on the drug-appropriate lever) can be calculated. For DPT, partial to full substitution for LSD has been observed.[5][6]

Pharmacokinetic and Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting behavioral data and for any translational potential.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Dosing: Administer a known dose of this compound intravenously (IV) and orally (PO) to different groups of rats.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[8] Urine and feces can also be collected for metabolite identification.

  • Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of this compound and its metabolites in the collected samples.

  • Data Analysis: Determine key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution. Identify major metabolic pathways, which for similar tryptamines often include N-dealkylation and hydroxylation.[9][10]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in the Head-Twitch Response (HTR) Assay in Mice

Dose (mg/kg, IP)Mean Head Twitches (± SEM)
Vehicle1.2 ± 0.5
15.8 ± 1.2
314.5 ± 2.1
1018.2 ± 2.8
3012.1 ± 1.9

Table 2: Hypothetical Data for this compound in a Drug Discrimination Paradigm in Rats (Training Drug: LSD)

Dose (mg/kg, IP)% Drug-Lever Responding (± SEM)
Vehicle10.5 ± 3.1
0.525.3 ± 5.8
1.560.1 ± 8.2
3.085.7 ± 4.5

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax 250 ng/mL85 ng/mL
Tmax 5 min30 min
AUC (0-inf) 15,000 ngmin/mL25,000 ngmin/mL
t1/2 90 min120 min
Bioavailability -16.7%

Visualizations

Signaling_Pathway This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist Binding Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Signaling & Psychedelic Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway for this compound.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Acclimatize Mice (60 min) Drug_Prep Prepare this compound & Vehicle Solutions Injection Administer Drug/Vehicle (IP) Drug_Prep->Injection Observation Place in Cage & Record HTR (30-60 min) Injection->Observation Quantify Quantify Head Twitches Observation->Quantify Dose_Response Generate Dose-Response Curve Quantify->Dose_Response

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Caption: Logical Flow of a Drug Discrimination Experiment.

References

Application Notes and Protocols for Preclinical Evaluation of 4-HO-DPHP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4-HO-DPHP" is not well-characterized in scientific literature as a psychoactive substance. PubChem lists this compound as (4-hydroxyphenyl) phenyl hydrogen phosphate, an organophosphate metabolite.[1] It is possible this is a novel designer drug or a misnomer for a related compound, such as a hydroxylated analog of α-PHP (alpha-Pyrrolidinohexiophenone), a known cathinone.

These application notes provide a comprehensive framework for the preclinical evaluation of a hypothetical novel psychoactive substance (NPS), referred to herein as this compound, with a presumed mechanism of action similar to synthetic cathinones. The protocols are based on established methodologies for characterizing psychostimulant compounds.[2][3][4]

The primary goal of preclinical research is to gather essential data on a compound's safety, efficacy, and pharmacokinetic profile to support an Investigational New Drug (IND) application for human trials.[5] This process involves a phased approach, moving from initial in vitro characterization to in vivo animal studies.[6][7]

Phase 1: Physicochemical Characterization and In Vitro Screening

The initial phase focuses on confirming the identity and purity of the test compound and characterizing its primary biological activity at the molecular level. For a suspected cathinone, this involves assessing its interaction with monoamine transporters.[2][3][8]

Application Note: The purity of the synthesized compound is critical for accurate and reproducible results. The primary mechanism of action for most synthetic cathinones involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4] In vitro binding and uptake assays are fundamental for determining the compound's potency and selectivity, which helps predict its psychostimulant and abuse potential.[3] Preliminary cytotoxicity data is also gathered to identify a safe concentration range for subsequent cell-based assays.

Protocol 1: Compound Purity and Identity Verification

  • Objective: To confirm the chemical structure and determine the purity of the this compound sample.

  • Methodology:

    • Synthesis: Synthesize this compound via a documented or novel chemical pathway.

    • Structural Confirmation: Use Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure.

    • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to determine the purity of the compound.[9][10] The sample should exhibit a single major peak, and purity should ideally be >98% for use in biological assays.

    • Solubility: Determine the solubility in relevant solvents (e.g., DMSO, ethanol, saline) to prepare stock solutions for experiments.

Protocol 2: Monoamine Transporter Binding Affinity Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.[2]

  • Materials:

    • HEK-293 cells stably expressing hDAT, hSERT, or hNET.

    • Cell membrane preparations from the transfected cell lines.

    • Radioligands: [¹²⁵I]RTI-55 for hDAT and hSERT, [³H]nisoxetine for hNET.

    • Test compound (this compound) and reference compounds (e.g., cocaine, GBR-12909).

    • Assay buffer, glass fiber filters, scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound and reference compounds.

    • In a 96-well plate, incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound or reference compound.

    • Incubate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ values (the concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Protocol 3: Synaptosomal Monoamine Uptake Inhibition Assay

  • Objective: To measure the potency (IC₅₀) of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells or synaptosomes expressing the respective transporters.[2][3]

  • Materials:

    • HEK-293 cells expressing hDAT, hSERT, or hNET (or rodent brain synaptosomes).

    • Radiolabeled neurotransmitters: [³H]Dopamine (DA), [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE).

    • Test compound (this compound) and reference inhibitors (e.g., cocaine, fluoxetine).

    • Assay buffer, 96-well plates, cell harvester, scintillation counter.

  • Methodology:

    • Seed transporter-expressing cells into 96-well plates and allow them to adhere.

    • Wash cells with assay buffer and pre-incubate with varying concentrations of this compound or reference inhibitors for 10-15 minutes.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

    • Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values from concentration-response curves.

Data Presentation: Hypothetical In Vitro Data for this compound

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)

Compound hDAT Kᵢ (nM) hSERT Kᵢ (nM) hNET Kᵢ (nM)
This compound (Hypothetical) 18.5 450.2 35.8
α-PHP[2] 16.0 33,000 40.0

| Cocaine[8] | 260 | 310 | 470 |

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)

Compound [³H]DA Uptake IC₅₀ (nM) [³H]5-HT Uptake IC₅₀ (nM) [³H]NE Uptake IC₅₀ (nM)
This compound (Hypothetical) 25.2 890.5 50.1
α-PVP[2] 22.2 >10,000 20.0

| Cocaine[8] | 320 | 290 | 230 |

Visualizations

G cluster_0 Preclinical Development Workflow for a Novel Psychoactive Substance A Phase 1: In Vitro Screening B Phase 2: In Vivo PK & Acute Tox A->B Promising Potency & Selectivity C Phase 3: In Vivo PD & Behavioral B->C Acceptable PK & Safety Window D Phase 4: IND-Enabling Toxicology C->D Demonstrated Efficacy in Animal Models E IND Submission D->E Favorable Safety Profile

Preclinical development workflow for an NPS.

Presumed mechanism of this compound at monoamine transporters.

Phase 2: In Vivo Pharmacokinetics (PK) and Acute Toxicology

Application Note: This phase aims to understand how the animal body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME) and to establish a preliminary safety profile.[11] These studies are crucial for selecting appropriate doses and administration routes for subsequent efficacy studies.[7] The choice of animal model (typically rodents like mice or rats) is fundamental.

Protocol 4: Single-Dose Pharmacokinetic (PK) Study

  • Objective: To determine key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life) of this compound in rodents.

  • Materials:

    • Male and female Sprague-Dawley rats.

    • This compound, vehicle for administration (e.g., saline, PEG400).

    • Dosing equipment (gavage needles, syringes).

    • Blood collection supplies (capillary tubes, EDTA tubes).

    • LC-MS/MS system for bioanalysis.

  • Methodology:

    • Administer a single dose of this compound to rats via relevant routes (e.g., oral (PO), intraperitoneal (IP), intravenous (IV)).[11]

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

    • Process blood to separate plasma and store frozen until analysis.

    • Develop and validate a sensitive LC-MS/MS method for quantifying this compound concentrations in plasma.

    • Analyze plasma samples and calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol 5: Acute Toxicity Study

  • Objective: To determine the median lethal dose (LD₅₀) and identify signs of toxicity following a single high dose of this compound.

  • Methodology:

    • Use a dose-escalation design (e.g., "up-and-down" procedure) in mice or rats.

    • Administer single, escalating doses of this compound to different groups of animals.

    • Observe animals closely for clinical signs of toxicity (e.g., seizures, stereotypy, changes in posture, mortality) for at least 24 hours and up to 14 days.

    • Perform necropsy on all animals to examine for gross pathological changes.

    • Calculate the LD₅₀ using statistical methods (e.g., probit analysis).

Phase 3: In Vivo Pharmacodynamics (PD) and Behavioral Studies

Application Note: This phase investigates the physiological and behavioral effects of the drug in living animals to establish proof-of-concept for its presumed psychoactive effects.[5] For psychostimulants, key behavioral assays measure locomotor activity (a general measure of stimulation), abuse potential (self-administration), and subjective effects (drug discrimination).[12][13]

Protocol 6: Locomotor Activity Assessment

  • Objective: To assess the stimulant or depressant effects of this compound on spontaneous movement in rodents.

  • Materials:

    • Male C57BL/6 mice.

    • Open-field arenas equipped with infrared beam grids or video tracking software.

    • This compound and vehicle.

  • Methodology:

    • Acclimate mice to the testing room and then to the open-field arenas for 30-60 minutes.

    • Administer various doses of this compound or vehicle via the chosen route (e.g., IP).

    • Immediately place the mice back into the arenas and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

    • Analyze the data to generate dose-response and time-course curves for locomotor activity.

Protocol 7: Drug Self-Administration Assay

  • Objective: To evaluate the reinforcing properties and abuse potential of this compound.

  • Materials:

    • Male Wistar rats surgically implanted with intravenous catheters.

    • Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.

    • This compound, vehicle, and a known drug of abuse (e.g., cocaine).

  • Methodology:

    • Acquisition: Train rats to press an "active" lever to receive an intravenous infusion of a reinforcing drug (e.g., cocaine). The "inactive" lever has no consequence.

    • Substitution: Once stable responding is established, substitute saline for cocaine until responding decreases (extinction). Then, substitute different doses of this compound to see if it reinstates lever-pressing.

    • Dose-Response: Determine the dose-response relationship by allowing rats to self-administer various unit doses of this compound.

    • Data analysis will focus on the number of infusions earned per session for the active versus inactive lever. A significant preference for the active lever indicates reinforcing effects.

Data Presentation: Hypothetical Behavioral Data for this compound

Table 3: Effect of this compound on Locomotor Activity in Mice

Treatment (IP) Dose (mg/kg) Total Distance Traveled (meters, 60 min)
Vehicle - 150.5 ± 12.3
This compound 1.0 225.8 ± 20.1*
This compound 3.0 410.2 ± 35.5*
This compound 10.0 315.6 ± 28.9*
Cocaine 10.0 385.4 ± 31.7*

*Data are Mean ± SEM. p < 0.05 vs. Vehicle.

Visualization

G cluster_workflow Experimental Workflow: Monoamine Uptake Assay A 1. Seed HEK-293 cells expressing transporters in 96-well plate B 2. Pre-incubate cells with this compound or vehicle A->B C 3. Add radiolabeled neurotransmitter ([3H]DA, [3H]5-HT, or [3H]NE) B->C D 4. Incubate for 10-20 min at 37°C C->D E 5. Terminate uptake by rapid washing with ice-cold buffer D->E F 6. Lyse cells and measure radioactivity with scintillation counter E->F G 7. Analyze data and calculate IC50 values F->G

Workflow for the in vitro monoamine uptake inhibition assay.

Phase 4: IND-Enabling Toxicology and Safety Pharmacology

Application Note: This final preclinical phase involves rigorous, GLP (Good Laboratory Practice)-compliant studies to identify potential target organs for toxicity and to determine a "No Observed Adverse Effect Level" (NOAEL).[5] Safety pharmacology studies are also conducted to assess the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).[14] This comprehensive safety data is required by regulatory agencies (e.g., the FDA) before human trials can begin.

Key Studies in this Phase Include:

  • Repeated-Dose Toxicity Studies: Typically conducted for 28 or 90 days in two species (one rodent, one non-rodent) to assess long-term toxic effects.

  • Genotoxicity Assays: A battery of tests (e.g., Ames test, in vitro micronucleus assay, in vivo comet assay) to assess the potential for the drug to damage genetic material.

  • Cardiovascular Safety (hERG) Assay: An in vitro assay to assess the risk of drug-induced cardiac arrhythmias.

  • Full Safety Pharmacology Core Battery: In vivo assessment of cardiovascular, respiratory, and central nervous system functions in animals.

References

Application Notes and Protocols for the Formulation of 4-HO-DPHP (Assumed to be 4-HO-DPT) for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4-HO-DPHP" is not well-documented in publicly available scientific literature. PubChem lists a compound with this synonym as (4-hydroxyphenyl) phenyl hydrogen phosphate, a metabolite of an organophosphate[1]. However, based on the context of "formulating for experimental use" for a research audience, it is highly probable that "this compound" is a typographical error for the well-known psychedelic research chemical 4-HO-DPT (4-hydroxy-N,N-dipropyltryptamine) , also known as Deprocin[2]. This document will proceed under the assumption that the compound of interest is 4-HO-DPT, a member of the 4-hydroxytryptamine class. The protocols provided are based on general principles for handling research chemicals and data available for tryptamine derivatives.

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine and a structural analogue of the naturally occurring psychedelic psilocin (4-HO-DMT)[2]. Like other 4-hydroxytryptamines, its primary mechanism of action is believed to be agonism at serotonin receptors, particularly the 5-HT₂A subtype, which is the principal target for most psychedelic drugs[2][3]. Proper formulation is critical to ensure the accuracy, reproducibility, and safety of preclinical experiments. These notes provide essential data and protocols for the handling, formulation, and stability assessment of 4-HO-DPT for in vitro and in vivo research applications.

Compound Data and Properties

Quantitative data for 4-HO-DPT and related compounds are summarized below for easy reference.

Table 1: Physicochemical Properties of 4-HO-DPT

Property Value Reference
IUPAC Name 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol [2]
Molecular Formula C₁₆H₂₄N₂O [2]
Molar Mass 260.381 g·mol⁻¹ [2]
PubChem CID 21854223 [2]

| Class | Tryptamine, 4-Hydroxytryptamine |[2] |

Table 2: Pharmacological Profile of 4-HO-DPT

Target Action Potency / Efficacy Reference
5-HT₂A Receptor Agonist Potency similar to psilocin [3]
5-HT₂B Receptor Agonist Higher efficacy than psilocin [2]
5-HT₂C Receptor Agonist ~10-fold lower potency than at 5-HT₂A [2]

| Behavioral Effect | Head-Twitch Response (Mice) | Induces HTR, a proxy for psychedelic effects |[2][3] |

Safety and Handling Protocols

Working with potent, uncharacterized research chemicals requires strict adherence to safety protocols to protect personnel and ensure experimental integrity.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side shields[4][5].

  • Ventilation: Handle the solid compound and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of airborne particles or vapors[5][6].

  • Risk Assessment: Assume any new or uncharacterized compound is toxic and handle it with the highest degree of care. Treat any mixture as more toxic than its most hazardous component[5].

  • Spill & Waste Management: Have spill control materials readily available. Dispose of all chemical waste, including contaminated consumables, according to institutional and local regulations. Do not pour chemical waste down the sink[6].

Compound Storage
  • Long-Term Storage: Store the solid compound in a tightly sealed, labeled container in a cool, dark, and dry place. For enhanced stability, storage at -20°C is recommended. Light-sensitive materials should be kept in opaque containers[4][6].

  • Labeling: All containers must be clearly labeled with the full chemical name, date received, date opened, and any known hazards[7].

Experimental Protocols

Protocol for Preparation of Stock Solutions (In Vitro Use)

This protocol outlines the preparation of a high-concentration stock solution for use in cell-based assays or other in vitro experiments.

Materials:

  • 4-HO-DPT (solid form)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Solvents: Dimethyl sulfoxide (DMSO), Ethanol (anhydrous)

Procedure:

  • Select Solvent: DMSO is a common solvent for preparing stock solutions of novel psychoactive compounds for in vitro screening[8]. Anhydrous ethanol is another potential option. The final concentration of the solvent in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Weigh Compound: Inside a chemical fume hood, carefully weigh the desired amount of 4-HO-DPT using an analytical balance.

  • Calculate Solvent Volume: Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Dissolution: Add the calculated volume of solvent to the vial containing the compound. Cap tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Wrap vials in aluminum foil or use amber vials to protect from light.

Table 3: Example Stock Solution Calculations for 4-HO-DPT (Molar Mass ≈ 260.38 g/mol )

Desired Stock Conc. Mass of 4-HO-DPT Volume of Solvent
10 mM 2.60 mg 1.0 mL
50 mM 13.02 mg 1.0 mL

| 100 mM | 26.04 mg | 1.0 mL |

Protocol for Formulation for In Vivo Studies

Formulations for animal studies require careful consideration of vehicle biocompatibility, stability, and the intended route of administration.

Materials:

  • 4-HO-DPT stock solution (e.g., in DMSO) or solid compound

  • Sterile vehicles:

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5-10% Tween 80 in saline

    • 5-10% DMSO in saline

  • Sterile conical tubes or vials

  • Syringe filters (0.22 µm)

Procedure:

  • Vehicle Selection: The choice of vehicle depends on the solubility of 4-HO-DPT and the route of administration.

    • For water-soluble salts (e.g., fumarate or HCl), sterile saline or PBS may be sufficient.

    • For freebase or poorly soluble forms, a co-solvent system is often required. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a larger volume of an aqueous vehicle like saline. The final concentration of the organic solvent should be minimized (e.g., <10%).

  • Preparation: a. Prepare the final formulation on the day of the experiment. b. If starting from a stock solution, calculate the volume needed and dilute it with the chosen sterile vehicle to the final desired concentration for dosing. c. If starting from solid, dissolve the compound in the minimum required volume of co-solvent (e.g., DMSO) before adding the aqueous vehicle.

  • Sterilization: Once the final formulation is prepared, sterilize it by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer the formulation to the animals based on the experimental design (e.g., intraperitoneal, subcutaneous, oral gavage). Always prepare a vehicle-only control group to account for any effects of the formulation itself.

Stability Assessment

The stability of the formulated compound is crucial for reliable results. Stress studies can help identify potential degradation pathways[9].

Protocol for Preliminary Solution Stability Testing
  • Prepare Solutions: Formulate 4-HO-DPT in the chosen solvent/vehicle as described in the protocols above.

  • Storage Conditions: Aliquot the solution into separate vials and store them under different conditions as part of a stress test[9][10]:

    • Refrigerated (2-8°C)

    • Room Temperature (~25°C)

    • Accelerated (e.g., 40°C)[11]

    • Protected from light vs. exposed to light

  • Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples using a suitable analytical method, such as HPLC-UV.

  • Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. The formulation is considered stable if the parent compound concentration remains within 90-110% of the initial concentration.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the formulation and study of 4-HO-DPT.

G cluster_prep Phase 1: Preparation & Safety cluster_formulation Phase 2: Formulation cluster_invitro In Vitro cluster_invivo In Vivo compound Receive 4-HO-DPT (Solid) safety Safety Assessment (Review SDS, Wear PPE) compound->safety storage Log & Store Compound (-20°C, Dark, Dry) safety->storage stock Prepare Concentrated Stock Solution (e.g., DMSO) storage->stock dilute_vitro Prepare Working Dilutions in Assay Medium stock->dilute_vitro dilute_vivo Prepare Dosing Solution in Sterile Vehicle stock->dilute_vivo assay_vitro Perform Cell-Based Assay dilute_vitro->assay_vitro admin_vivo Administer to Animal Model dilute_vivo->admin_vivo

Caption: General experimental workflow for 4-HO-DPT from receipt to application.

G cluster_products Second Messengers cluster_effects Downstream Effects compound 4-HO-DPT receptor Serotonin 5-HT₂A Receptor compound->receptor Agonist Binding gprotein Gq/11 Protein Activation receptor->gprotein plc Phospholipase C (PLC) Activation gprotein->plc pip2 PIP₂ Hydrolysis plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc PKC Activation dag->pkc cellular Modulation of Neuronal Excitability ca->cellular pkc->cellular

Caption: Postulated signaling pathway for 4-HO-DPT via the 5-HT₂A receptor.

G start Start: Select Formulation exp_type Type of Experiment? start->exp_type vitro_path In Vitro (e.g., cell culture) exp_type->vitro_path In Vitro vivo_path In Vivo (e.g., animal model) exp_type->vivo_path In Vivo solvent_choice Use Anhydrous Solvent (e.g., DMSO, Ethanol) vitro_path->solvent_choice solubility_check Is Compound Water Soluble? vivo_path->solubility_check stock_prep Prepare High Conc. Stock (10-100 mM) solvent_choice->stock_prep final_dilution Dilute in Assay Medium (Final Solvent <0.5%) stock_prep->final_dilution end Formulation Ready final_dilution->end saline_prep Dissolve in Sterile Saline/PBS solubility_check->saline_prep Yes cosolvent_prep Use Co-Solvent System (e.g., DMSO/Tween 80 + Saline) solubility_check->cosolvent_prep No sterile_filter Sterile Filter (0.22 µm) saline_prep->sterile_filter cosolvent_prep->sterile_filter sterile_filter->end

Caption: Logic diagram for selecting an appropriate formulation vehicle.

References

Ethical Framework for Research on Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the ethical considerations surrounding research on novel psychoactive substances (NPS). It is intended for researchers, scientists, and drug development professionals as an educational resource. It is not a specific protocol for the study of 4-HO-DPHP or any other specific compound. All research involving human subjects must be conducted in strict accordance with local, national, and international regulations and must be approved by an accredited Institutional Review Board (IRB) or Research Ethics Committee (REC).

Introduction: The Ethical Imperative in NPS Research

Novel Psychoactive Substances (NPS) represent a significant challenge to public health and a complex area for scientific research. While some NPS may hold therapeutic potential, their uncharacterized nature presents substantial risks. Ethical conduct in NPS research is paramount to ensure the safety and well-being of research participants, maintain scientific integrity, and foster public trust.

Research into NPS, such as synthetic cathinones, novel psychedelics, or synthetic cannabinoids, is complicated by a lack of established clinical data and a high potential for abuse.[1] The U.S. Food and Drug Administration (FDA) has recognized the growing interest in this area, particularly concerning psychedelic drugs, and has issued draft guidance to help sponsors design clinical trials that address the unique challenges these substances present.[2][3][4] A systematic and proactive approach to ethical considerations is not a barrier to research but a necessary component of responsible scientific inquiry.[5]

Core Ethical Principles

All research involving psychoactive substances must be built on a foundation of established ethical principles. These principles, often summarized in documents like the Belmont Report, guide the design, execution, and oversight of research.[6]

  • Respect for Persons (Autonomy): This principle requires that individuals be treated as autonomous agents and that persons with diminished autonomy are entitled to protection. It is the basis for the informed consent process, ensuring participants can make a voluntary and informed decision about their participation.[7]

  • Beneficence and Non-Maleficence: These principles are intertwined, obligating researchers to maximize potential benefits while minimizing potential harm ("do no harm").[5][7] In NPS research, this involves a careful risk-benefit analysis, especially when preclinical data is limited.

  • Justice: This principle concerns the fair distribution of the benefits and burdens of research.[7] It requires that the selection of research participants is equitable and that vulnerable populations are not exploited.

Regulatory Oversight and Approval

Navigating the regulatory landscape is a critical first step. Research on NPS is tightly controlled and requires multiple layers of approval.

  • Institutional Review Board (IRB) / Research Ethics Committee (REC): The IRB or REC is the primary body responsible for ensuring the ethical conduct of research and the protection of human subjects at the institutional level.[6][8] The IRB reviews all study-related materials, including protocols, investigator brochures, and informed consent documents, to ensure that risks are minimized and reasonable in relation to anticipated benefits.[8][9]

  • Regulatory Agencies (e.g., FDA, DEA): In the United States, research with controlled substances requires approvals from the FDA under an Investigational New Drug (IND) application and registration with the Drug Enforcement Administration (DEA) for substances listed in Schedule I.[2][10] The FDA provides guidance on the necessary data for an IND, including chemistry, manufacturing, and controls (CMC), as well as preclinical safety data.[11]

The diagram below illustrates the typical workflow for gaining ethical and regulatory approval for NPS research.

Ethical_Review_Workflow cluster_0 Phase 1: Pre-Submission cluster_1 Phase 2: Review and Approval cluster_2 Phase 3: Post-Approval A Research Idea/ Protocol Development B Preclinical Studies (In Vitro / Animal) A->B Justification C Risk/Benefit Analysis B->C Data for D IRB/REC Submission C->D E Regulatory Submission (e.g., FDA IND) C->E F IRB/REC Review D->F G Regulatory Review E->G H Approval F->H Approved G->H Approved I Study Initiation H->I J Ongoing Monitoring & Adverse Event Reporting I->J K Continuing Review by IRB/REC J->K K->J Annual Review

Caption: Workflow for Ethical and Regulatory Review of NPS Research.

Application Notes: Key Ethical Protocols

Preclinical Research Protocol

Before any human trials can be considered, a robust preclinical evaluation is ethically mandatory.

  • Objective: To establish a preliminary safety and pharmacological profile of the NPS.

  • Methodology:

    • In Vitro Studies: Conduct receptor binding assays and cell-based functional assays to characterize the substance's mechanism of action.

    • Computational Modeling: Use computational studies to predict potential off-target effects and metabolic pathways.[12]

    • Animal Studies: Conduct animal testing to assess pharmacokinetics, acute toxicity, and basic behavioral effects. These studies must be designed to use the minimum number of animals necessary and to minimize suffering.[12] A strong scientific argument must be made if similar compounds have previously failed in trials.[12]

  • Ethical Checkpoint: Preclinical studies must provide sufficient evidence to justify the potential risks of moving into human trials. Without initial in-vitro and computational data to increase the probability of a successful outcome, animal testing should not be considered.[12]

Human Research: Informed Consent Protocol

The informed consent process for psychoactive substances is uniquely challenging and requires special attention.[13] The profound and sometimes ineffable nature of a psychedelic experience can make it difficult to fully inform participants of the potential psychological effects.[14][15]

  • Objective: To ensure participants make a voluntary and fully informed decision.

  • Methodology:

    • Comprehensive Disclosure: The Informed Consent Document (ICD) must clearly detail all known and potential risks and benefits. For NPS, this includes disclosing the novelty of the substance and the limits of existing knowledge.

    • Psychoactive-Specific Risks: The ICD must address risks unique to psychoactive substances, including:

      • Potential for profound psychological distress, anxiety, or paranoia during the experience.[16]

      • Possibility of short- and long-term perceptual disturbances.[14]

      • Potential for changes in personality, core beliefs, and values.[14][17]

      • The role and limits of therapeutic touch and physical contact during sessions.[14]

      • Increased emotional vulnerability and suggestibility.[15]

    • Interactive Process: Consent should be an ongoing dialogue, not a one-time event. This includes providing ample time for questions and ensuring comprehension, potentially through a quiz or by having the participant explain the study back to the research team.[7][14]

    • No Coercion: Researchers must ensure that desperation for treatment does not unduly influence a patient's decision-making.[5]

The diagram below outlines the essential components of a robust informed consent process for NPS research.

Informed_Consent_Process cluster_main Informed Consent Protocol for NPS Research cluster_risks Key Disclosure Points for NPS Start Potential Participant Identified Disclosure Full Disclosure of Study Details (Protocol, Risks, Benefits, Alternatives) Start->Disclosure ICD Provide Informed Consent Document (ICD) Disclosure->ICD R1 Novelty of Substance Disclosure->R1 R2 Psychological Risks (Anxiety, Paranoia) Disclosure->R2 R3 Changes in Beliefs/Values Disclosure->R3 R4 Vulnerability/Suggestibility Disclosure->R4 QnA Interactive Q&A Session with Research Team ICD->QnA Comprehension Assess Participant's Comprehension QnA->Comprehension Comprehension->QnA Needs Clarification Consent Obtain Voluntary Signature Comprehension->Consent Understood Ongoing Ongoing Consent Dialogue Throughout Study Consent->Ongoing End Participant Enrolled Ongoing->End

Caption: Key Components of the Informed Consent Process.

Participant Safety and Monitoring Protocol

Participant safety is the highest priority during clinical trials. Given the unpredictable effects of NPS, rigorous safety monitoring protocols are essential.

  • Objective: To mitigate risks and manage adverse events effectively.

  • Methodology:

    • Screening: Implement thorough medical and psychological screening to exclude individuals at high risk, such as those with a personal or family history of psychotic disorders.[16]

    • Environment: Conduct dosing sessions in a controlled, safe, and aesthetically pleasing environment designed to minimize psychological distress.

    • Monitoring: The FDA's guidance suggests that participants should be monitored by at least two trained professionals, including a licensed healthcare provider with experience in psychotherapy, for the duration of the psychoactive effects (which can be up to 12 hours).[3][18]

    • Adverse Event Management: Have a clear, pre-defined plan for managing acute psychological distress (e.g., "difficult trips") and other adverse events. This includes access to medical support and psychological reassurance.

    • Post-Trial Care: Provide adequate follow-up and integration support to help participants process their experiences.

Data Presentation and Management

Ethical research requires transparent and responsible data handling. All data must be collected, stored, and analyzed in a way that protects participant confidentiality and ensures scientific validity.

Table 1: Ethical Considerations in Data Collection for a Hypothetical NPS Trial
Data CategorySpecific Data PointsEthical Rationale
Participant Demographics Age, Gender, Race, Ethnicity, Medical HistoryTo ensure equitable selection of participants and assess for population-specific effects (Principle of Justice).
Informed Consent Signed Consent Forms, Documentation of Consent ProcessTo document that participation is voluntary and informed (Principle of Respect for Persons).
Safety and Tolerability Vital Signs, Adverse Events (AEs), Serious Adverse Events (SAEs)To monitor participant safety and minimize harm (Principle of Non-Maleficence).
Psychological Outcomes Standardized psychiatric scales, Subjective experience questionnairesTo evaluate potential benefits and psychological risks (Principle of Beneficence).
Abuse Liability Human Abuse Potential (HAP) study data, measures of craving/withdrawalTo assess the public health risk and potential for misuse of the substance.[11]
Confidentiality Coded Participant IDs, Secure Data Storage, Data Access LogsTo protect participant privacy and sensitive personal information.[19]

References

Troubleshooting & Optimization

Technical Support Center: 4-HO-DPHP In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-HO-DPHP and similar pyrovalerone derivatives in in vitro settings. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common solubility challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound (4-hydroxy-desphenylethyl-dphp) is a research chemical belonging to the synthetic cathinone class, structurally related to pyrovalerone derivatives. Like many compounds in this class, it possesses a lipophilic (fat-soluble) molecular structure. This property leads to inherently low solubility in aqueous solutions, such as cell culture media and phosphate-buffered saline (PBS), which are critical for most in vitro assays. Poor solubility can result in compound precipitation, leading to inaccurate dosing, low bioavailability to cells, and unreliable experimental data[1][2].

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For compounds with limited aqueous solubility like this compound, the standard recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[3][4]. A high-concentration stock (e.g., 10-50 mM) in DMSO allows for subsequent dilution into your aqueous experimental medium while keeping the final DMSO concentration low enough to be non-toxic to the cells[5].

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I fix it?

A3: This common issue is known as aqueous precipitation. It occurs because the compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment of your cell culture medium[1][3]. When the DMSO stock is diluted, the overall solvent polarity increases dramatically, causing the compound to "crash out" of the solution. Please refer to the Troubleshooting Guide below for detailed steps to resolve this issue.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is highly dependent on the cell line and the duration of the experiment[6][7]. While some robust cell lines can tolerate up to 1%, it is best practice to keep the final DMSO concentration as low as possible. A concentration of ≤ 0.1% is generally considered safe for most cell lines, including sensitive primary cells[5][8]. It is critical to run a vehicle control experiment to determine the specific tolerance of your cell line.

Data Summary: DMSO Tolerance in Cell Culture

The following table summarizes generally accepted DMSO concentration limits for in vitro assays. Researchers must validate these limits for their specific cell line and experimental conditions.

Final DMSO Conc.General Effect and RecommendationsReferences
< 0.1% Generally considered safe with minimal biological effects. Recommended for sensitive cells and long-term exposure studies.[5][6][8]
0.1% - 0.5% Well-tolerated by most robust cell lines for standard assay durations (e.g., 24-72 hours). A common range for in vitro screening.[5][8][9]
0.5% - 1.0% May induce cytotoxicity or off-target effects in some cell lines. Use with caution and only for short-term exposure if necessary.[5][6][7]
> 1.0% Significant cytotoxicity, apoptosis, and effects on cell membrane integrity are common. Generally considered toxic and should be avoided.[5][9]

Troubleshooting Guide: Compound Precipitation

If you observe cloudiness, crystals, or precipitate after diluting your DMSO stock into aqueous media, follow this workflow.

G start Precipitation Observed in Aqueous Medium step1 Is final DMSO concentration ≤ 0.5%? start->step1 step2 Lower stock concentration and/or adjust dilution scheme. Aim for final DMSO < 0.5% step1->step2 No step3 Add DMSO stock to vortexing aqueous medium (not vice-versa) step1->step3 Yes step2->step1 step4 Does precipitate remain? step3->step4 step5 Gently warm solution to 37°C and/or sonicate for 5-10 minutes step4->step5 Yes success Solution is Clear: Proceed with Experiment (Use matched vehicle control) step4->success No step6 Does precipitate remain? step5->step6 step7 Consider advanced methods: - pH adjustment of buffer - Use of co-solvents (e.g., Ethanol) - Complexation with cyclodextrins step6->step7 Yes step6->success No

Caption: A flowchart to guide researchers in troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which is the critical first step.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Calculate Solvent Volume: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / MW ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied, followed by more vortexing[1][2].

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture[3].

G thaw thaw warm warm vortex vortex add add vortex->add mix mix add->mix inspect inspect mix->inspect use use inspect->use

Caption: Step-by-step workflow for diluting a DMSO stock into aqueous medium.

Protocol 2: Determining Maximum Tolerable DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of 2x concentrated DMSO dilutions in your complete cell culture medium. A typical range to test would be from 2% down to 0.02% (this will result in final concentrations of 1% to 0.01%). Include a "medium only" control with no DMSO.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours)[5].

  • Viability Assay: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT, MTS, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control well. The highest concentration that results in minimal loss of cell viability (e.g., >90% viability) is your maximum tolerable DMSO concentration for that specific assay condition[5].

References

Technical Support Center: Stability of 4-HO-DPHP in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-HO-DPHP (4-hydroxy-2-(pyrrolidin-1-yl)-1,5-diphenylpentan-1-one) in solution. The information is based on established principles for synthetic cathinones, as specific stability data for this compound is limited in current scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of synthetic cathinones, including likely this compound, is significantly influenced by several factors:

  • pH: Cathinones are generally more stable in acidic conditions and degrade rapidly in alkaline solutions.[1][2][3]

  • Temperature: Lower temperatures, particularly freezing, are crucial for long-term stability.[1][4][5] Elevated temperatures accelerate degradation.[1]

  • Solvent: The choice of solvent can impact stability. While some studies have used methanol, acetonitrile may offer better stability for some cathinones.[6][7]

  • Light: Exposure to light can be a factor in the degradation of photosensitive compounds. It is a good practice to protect solutions from light.

  • Chemical Structure: The inherent chemical structure of the molecule plays a critical role. Pyrrolidine-type cathinones, such as this compound, are generally more stable than other classes of cathinones.[1][2]

Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A2: For optimal long-term stability, this compound solutions should be stored under the following conditions:

  • Temperature: Frozen storage at -20°C or, ideally, -40°C is recommended.[4] Refrigeration at 4°C may be suitable for short-term storage, but significant degradation can occur over weeks to months.[1]

  • pH: The solution should be acidified to a pH of approximately 4.[1][3] This can be achieved by using a suitable acidic buffer or by adding a small amount of an acid like formic acid.[7]

  • Solvent: For stock solutions, consider using acetonitrile over methanol, as some cathinones have shown greater stability in acetonitrile.[6][7]

  • Container: Store solutions in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.

Q3: How quickly can I expect this compound to degrade at room temperature?

A3: While specific data for this compound is unavailable, studies on other synthetic cathinones show that significant degradation can occur within hours to days at room temperature, especially in neutral or alkaline solutions.[1][5] For some unstable cathinones, complete degradation has been observed within 24 hours under alkaline conditions at elevated temperatures.[1] Given its pyrrolidine structure, this compound is likely more stable than some other cathinones, but caution should still be exercised.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in the literature, potential pathways for similar cathinones include:

  • Reduction of the β-keto group: This is a common metabolic pathway for cathinones, leading to the formation of an alcohol metabolite.[8][9]

  • Oxidation of the pyrrolidine ring: This can lead to the formation of a lactam.[8]

  • Hydroxylation: Additional hydroxylation on the aromatic rings or the alkyl chain is possible.

  • N-dealkylation: Cleavage of the pyrrolidine ring is a possible but generally less common pathway for pyrrolidine-containing cathinones compared to secondary amine cathinones.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency over a short period. Improper storage temperature.Store solutions frozen at -20°C or -40°C.[4] Avoid repeated freeze-thaw cycles.
Incorrect pH of the solution.Ensure the solution is acidic (pH ~4).[1][3] Prepare solutions in an acidic buffer or add a stabilizing acid.
Precipitation observed in the solution. Poor solubility of the compound in the chosen solvent at low temperatures.Prepare a more dilute solution. Consider a different solvent or a co-solvent system. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.
Degradation products are precipitating.Analyze the precipitate to identify its composition. Adjust storage conditions to minimize degradation.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of this compound in the specific bioassay buffer and under the assay conditions (temperature, pH). Prepare fresh solutions for each experiment.
Adsorption to plasticware.Use low-binding microplates and pipette tips. Consider using glass vials for storage and preparation.

Data Presentation

Table 1: General Stability of Synthetic Cathinones Under Various Conditions (Based on Literature for Structurally Similar Compounds)

Condition Temperature pH Expected Stability of Pyrrolidine-Type Cathinones Reference
Optimal Storage -20°C to -40°C4High (months to years)[1][4]
Short-term Storage 4°C4Moderate (days to weeks)[1]
Room Temperature 20-25°C4Low (hours to days)[5][6]
Room Temperature 7 (Neutral)7Very Low (hours to days)[1][3]
Elevated Temperature >30°C8 (Alkaline)Extremely Low (hours)[1][10]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound under different storage conditions (temperature, pH, and solvent).

Materials:

  • This compound reference standard

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Purified Water

  • Buffers: 0.1 M Phosphate buffer (pH 7.4), 0.1 M Acetate buffer (pH 4.0)

  • Acids/Bases: Formic acid, Ammonium hydroxide

  • HPLC or LC-MS/MS system

  • Calibrated pH meter

  • Incubators/water baths set to desired temperatures

  • Freezer (-20°C) and Refrigerator (4°C)

  • Amber glass vials

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution Preparation:

    • Prepare a series of working solutions at a final concentration of 10 µg/mL in different matrices:

      • Acetonitrile

      • Methanol

      • 50:50 Acetonitrile:Water (pH adjusted to 4 with formic acid)

      • 50:50 Acetonitrile:Water (pH 7, no adjustment)

      • 50:50 Acetonitrile:Water (pH 9, adjusted with ammonium hydroxide)

  • Storage:

    • Aliquot each working solution into multiple amber glass vials.

    • Store sets of vials at different temperatures: -20°C, 4°C, and 25°C (room temperature).

  • Time Points for Analysis:

    • Analyze the solutions at the following time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months.

  • Analytical Method:

    • Use a validated stability-indicating HPLC or LC-MS/MS method to quantify the concentration of this compound.

    • The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each condition.

    • Determine the time at which the concentration drops below 90% of the initial concentration.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile work_ph4 Prepare 10 µg/mL in pH 4 Solution stock->work_ph4 work_ph7 Prepare 10 µg/mL in pH 7 Solution stock->work_ph7 work_ph9 Prepare 10 µg/mL in pH 9 Solution stock->work_ph9 store_neg20 Store at -20°C work_ph4->store_neg20 Aliquot store_4 Store at 4°C work_ph4->store_4 Aliquot store_25 Store at 25°C work_ph4->store_25 Aliquot work_ph7->store_neg20 Aliquot work_ph7->store_4 Aliquot work_ph7->store_25 Aliquot work_ph9->store_neg20 Aliquot work_ph9->store_4 Aliquot work_ph9->store_25 Aliquot analysis Analyze via HPLC or LC-MS/MS at Time Points (0, 24h, 48h, 1w, etc.) store_neg20->analysis store_4->analysis store_25->analysis data Calculate % Remaining and Plot vs. Time analysis->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

G cluster_degradation Potential Degradation Pathways parent This compound (β-Ketone, Pyrrolidine) path1 Reduction of β-Keto Group parent->path1 path2 Oxidation of Pyrrolidine Ring parent->path2 path3 Further Hydroxylation parent->path3 product1 Alcohol Metabolite path1->product1 product2 Lactam Metabolite path2->product2 product3 Hydroxylated Metabolite path3->product3

Caption: Potential degradation pathways for this compound based on similar cathinone structures.

References

minimizing matrix effects in 4-HO-DPHP bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 4-hydroxyphenyl diphenyl phosphate (4-HO-DPHP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. In the context of this compound bioanalysis, endogenous substances like phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.

Q2: What are the most common sources of matrix effects in plasma and urine samples for this compound analysis?

A2: In plasma, the primary sources of matrix effects are phospholipids from cell membranes, which are notorious for causing ion suppression and contaminating the MS source. Proteins and salts also contribute significantly. In urine, the composition can be highly variable, with salts, urea, and various metabolites being the main contributors to matrix effects. The presence of glucuronide or sulfate conjugates of this compound and other metabolites can also influence the analysis.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: The post-extraction spike method is a widely accepted technique to quantitatively assess matrix effects. This involves comparing the peak area of this compound spiked into an extracted blank matrix (e.g., plasma or urine) with the peak area of this compound in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. It is recommended to evaluate the matrix effect with at least six different lots of the biological matrix to assess its variability.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound quantification?

A4: An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. Ideally, a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4) is the "gold standard." A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience similar degrees of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, variability introduced by matrix effects can be normalized, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog with similar chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Q5: Are there any known metabolites of DPHP that I should be aware of as potential interferences?

A5: Yes, the parent compound, diphenyl phosphate (DPHP), is metabolized to several compounds that could potentially interfere with the analysis of this compound. Key metabolites identified in human urine and blood include mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) and mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP). Chromatographic separation of this compound from these and other potential metabolites is crucial to ensure the selectivity of the assay.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bioanalysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent wash sequence. If the problem persists, consider replacing the column. Use of a guard column is highly recommended to protect the analytical column.
Inappropriate Mobile Phase pH Based on the estimated pKa of the phenolic hydroxyl group of this compound (around 9-10), ensure the mobile phase pH is at least 2 units below this value to maintain the analyte in its neutral form for good reversed-phase retention and peak shape.
Injection of Sample in a Stronger Solvent than the Mobile Phase Reconstitute the final extract in a solvent that is of equal or weaker strength than the initial mobile phase conditions.
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Matrix Effects Implement a more rigorous sample preparation technique to remove a higher degree of matrix components. Solid-Phase Extraction (SPE) or specialized phospholipid removal plates are generally more effective than Protein Precipitation (PPT).
Inadequate Internal Standard Correction If not already in use, switch to a stable isotope-labeled internal standard for this compound. Ensure the IS is added at the very beginning of the sample preparation process to account for variability in all steps.
Sample Degradation Investigate the stability of this compound in the biological matrix and in the autosampler. This includes freeze-thaw stability, bench-top stability, and long-term storage stability.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can improve reproducibility.
Issue 3: Low Signal Intensity or Ion Suppression
Potential Cause Recommended Solution
Co-elution with Phospholipids (especially in plasma) Optimize the chromatographic gradient to separate this compound from the phospholipid elution region. Alternatively, use a sample preparation method specifically designed for phospholipid removal, such as HybridSPE®-Phospholipid or Phree™ Phospholipid Removal plates.
Inefficient Ionization Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flows, and temperature) for this compound. Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
Suboptimal Sample Preparation Switch from a simple method like PPT to a more selective one like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.
Mobile Phase Additives Avoid using non-volatile buffers like phosphate. Use volatile mobile phase additives such as formic acid or ammonium formate.

Experimental Protocols

While a specific validated method for this compound was not found in the literature at the time of this writing, the following protocols are based on best practices for the analysis of similar polar phenolic compounds and organophosphate ester metabolites in biological matrices.

Physicochemical Properties (Estimated)
PropertyEstimated ValueRationale for Bioanalysis
pKa (phenolic hydroxyl) 9 - 10The phenolic hydroxyl group will be deprotonated at high pH. For LLE, adjusting the sample pH to be well below the pKa (e.g., pH 4-5) will keep the molecule neutral and favor its extraction into an organic solvent. For reversed-phase chromatography, a mobile phase pH below 7 is recommended for good retention and peak shape.
logP 2.5 - 3.5This moderate lipophilicity suggests that both LLE and reversed-phase SPE are viable sample preparation techniques.
Sample Preparation Methodologies

The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques.

Method General Procedure Pros Cons Typical Recovery Matrix Effect Reduction
Protein Precipitation (PPT) Add 3-4 volumes of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins.Simple, fast, and inexpensive.Non-selective, significant matrix components (especially phospholipids) remain in the supernatant.[1]>90%Poor
Liquid-Liquid Extraction (LLE) Acidify the sample (e.g., plasma or hydrolyzed urine) to pH 4-5. Extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Evaporate the organic layer and reconstitute.Good for removing salts and highly polar interferences.Can be labor-intensive and difficult to automate. Emulsion formation can be an issue.80-100%Moderate to Good
Solid-Phase Extraction (SPE) Use a reversed-phase (e.g., C18) or mixed-mode sorbent. Condition the sorbent, load the pre-treated sample, wash away interferences, and elute this compound with an organic solvent.Highly selective, provides a very clean extract, and is amenable to automation.Requires method development and can be more expensive.>85%Excellent
Phospholipid Removal Plates Specialized plates (e.g., HybridSPE®, Phree™) that combine protein precipitation with phospholipid removal.Simple and fast, with excellent removal of phospholipids.Higher cost per sample.>90%Very Good (for phospholipids)

Recommended Starting Protocol: Solid-Phase Extraction (SPE) for Plasma

  • Internal Standard Addition: Spike 100 µL of plasma with the internal standard solution.

  • Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters (Suggested Starting Conditions)
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MS/MS Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻.

Visualizations

Troubleshooting_Workflow start Analytical Problem Encountered (e.g., Poor Peak Shape, High Variability, Low Signal) check_chromatography Review Chromatograms start->check_chromatography peak_shape_issue Poor Peak Shape? check_chromatography->peak_shape_issue variability_issue High Variability / Poor Reproducibility? peak_shape_issue->variability_issue No peak_shape_solutions Troubleshoot Peak Shape: - Check mobile phase pH - Reconstitute in weaker solvent - Flush/replace column - Check for overload peak_shape_issue->peak_shape_solutions Yes signal_issue Low Signal / Ion Suppression? variability_issue->signal_issue No variability_solutions Troubleshoot Variability: - Implement more robust sample prep (SPE) - Use Stable Isotope Labeled IS - Verify sample stability - Automate sample prep variability_issue->variability_solutions Yes signal_solutions Troubleshoot Low Signal: - Optimize MS source parameters - Improve chromatographic separation from phospholipids - Use cleaner sample prep (SPE/LLE) - Check mobile phase additives signal_issue->signal_solutions Yes end_node Problem Resolved signal_issue->end_node No peak_shape_solutions->end_node variability_solutions->end_node signal_solutions->end_node SPE_Workflow start Start: Plasma Sample add_is 1. Add Internal Standard start->add_is pretreat 2. Pretreat (Acidify) add_is->pretreat load 4. Load Sample pretreat->load condition 3. Condition SPE Cartridge (Methanol, then Water) condition->load wash 5. Wash Interferences load->wash elute 6. Elute this compound wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze LLE_Workflow start Start: Plasma/Urine Sample add_is 1. Add Internal Standard start->add_is adjust_ph 2. Adjust pH to 4-5 add_is->adjust_ph add_solvent 3. Add Extraction Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent vortex 4. Vortex to Mix add_solvent->vortex centrifuge 5. Centrifuge to Separate Phases vortex->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate to Dryness collect_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

troubleshooting poor chromatographic peak shape of 4-HO-DPHP

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-HO-DPHP Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with the chromatographic analysis of this compound and related phenolic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Issues

Q1: What are the most common causes of poor peak shape (tailing, fronting, broadening) for a phenolic compound like this compound?

Poor peak shape in chromatography can compromise the accuracy and reproducibility of your analysis.[1] For a compound containing a hydroxyl group on a phenyl ring (a phenolic group), the most common issues are peak tailing, broadening, and, less frequently, fronting.

  • Peak Tailing: This is the most prevalent issue, where the back half of the peak is wider than the front. The primary cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3] Mobile phase pH being close to the analyte's pKa can also lead to mixed ionization states and cause tailing.[1][4]

  • Peak Broadening: This results in wider peaks than expected, reducing resolution and sensitivity. It can be caused by column inefficiency (an old or damaged column), extra-column volume (excessive tubing length or dead volume in fittings), or a mobile phase that is too viscous.[5][6]

  • Peak Fronting: This is the inverse of tailing, with a leading edge that is broader than the tail. It is often a result of sample overload (injecting too high a concentration) or poor sample solubility in the mobile phase.[5][7]

Q2: My this compound peak is tailing severely. How do I fix it?

Peak tailing for phenolic and potentially basic compounds like this compound is frequently caused by unwanted interactions with the stationary phase.[8] Here’s a step-by-step guide to troubleshoot and resolve it:

  • Adjust Mobile Phase pH: The interaction between your analyte and the column's residual silanols is highly dependent on pH.[9] Silanol groups are acidic and become ionized (negatively charged) at a pH above ~3-4.[2][10] If this compound has basic properties, it can interact strongly with these ionized silanols.

    • Solution: Lower the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., formic acid, phosphate buffer). This protonates the silanol groups, minimizing secondary ionic interactions.[7][11] Always measure the pH of the aqueous portion before mixing it with the organic solvent.[12]

  • Check for Secondary Silanol Interactions: Standard silica-based C18 columns always have some unreacted, accessible silanol groups that can interact with polar analytes.[13]

    • Solution: Switch to a modern, high-purity, end-capped column. End-capping chemically blocks most of the residual silanols.[1][8] Alternatively, columns with a polar-embedded phase can provide shielding for basic compounds.[1]

  • Reduce Sample Concentration: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

    • Solution: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[6]

  • Use a Mobile Phase Additive: Sometimes, pH adjustment alone is not enough.

    • Solution: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA is a "silanol suppressor" that preferentially interacts with the active sites on the stationary phase, masking them from your analyte.[11] Note that TEA can shorten column lifetime and is not ideal for LC-MS.

Q3: Why is my peak splitting into two or appearing shouldered?

Peak splitting suggests that the analyte is entering or moving through the column as two or more distinct bands.

  • Blocked Column Frit or Column Void: Particulates from the sample or mobile phase can block the inlet frit, or the packed bed inside the column can settle, creating a void.[7] This disrupts the flow path and can cause the sample band to split.

    • Solution: Use in-line filters to protect your column.[7] Try reverse-flushing the column at a low flow rate. If a void is suspected or flushing doesn't work, the column may need to be replaced.[8]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel through the top of the column in a distorted band.[3][10]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent is necessary for solubility, inject the smallest possible volume.

  • Co-eluting Impurity: The shoulder or split peak could be an impurity that is not fully resolved from your main peak.[8]

    • Solution: Alter the separation conditions (e.g., change the mobile phase composition, gradient slope, or temperature) to see if the two peaks can be resolved. Using a higher-efficiency column (longer length or smaller particles) can also improve resolution.[8]

System & Method Issues

Q4: My retention times are drifting, and peak shape is inconsistent. What system-level checks should I perform?

Before assuming the column is the problem, it's crucial to rule out other system components.[14]

  • Check the Mobile Phase: Ensure the mobile phase is fresh, correctly prepared, and adequately degassed. Inconsistent solvent composition from a malfunctioning proportioning valve can cause fluctuating retention times.[14]

  • Inspect for Leaks: Even a small leak can cause pressure fluctuations, leading to unstable retention times and poor peak shape.[3] Carefully check all fittings and connections from the pump to the detector.

  • Minimize Extra-Column Volume: Excessive dead volume in the system can lead to peak broadening.[1]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector as short as possible. Ensure all fittings are properly seated.[1][10]

  • Verify Injector Performance: An issue with the injector, such as incorrect sample aspiration, can lead to inconsistent peak areas and shapes.[14]

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the peak shape of a typical phenolic/basic analyte like this compound in reversed-phase HPLC. The USP Tailing Factor (Tf) is used as a metric, where Tf = 1.0 is perfectly symmetrical, and Tf > 1.2 indicates significant tailing.[2]

ParameterCondition ATailing Factor (Tf) - ACondition BTailing Factor (Tf) - BRationale
Mobile Phase pH pH 7.0 (Phosphate Buffer)> 2.0pH 3.0 (Formic Acid)~ 1.1At neutral pH, silanols are ionized, causing strong secondary interactions with basic analytes. Low pH suppresses silanol ionization, improving peak shape.[8][11]
Column Type Standard C18 (Not End-Capped)> 1.8Modern End-Capped C18~ 1.2End-capping chemically blocks residual silanol groups, reducing the sites available for unwanted secondary interactions.[1]
Analyte Concentration 100 µg/mL> 1.7 (Fronting possible)5 µg/mL~ 1.2High concentrations can saturate the stationary phase, leading to peak distortion (overload).[3]
Sample Solvent 100% Acetonitrile> 1.5Mobile Phase (e.g., 80:20 Water:ACN)~ 1.2A strong injection solvent can cause poor peak shape at the column inlet. Dissolving the sample in the mobile phase ensures a focused injection band.[10]

Detailed Experimental Protocol: HPLC Method for this compound

This protocol provides a starting point for developing a robust HPLC-UV method for the analysis of this compound, with a focus on achieving good peak symmetry.

1. Materials and Reagents:

  • Analyte: this compound standard

  • Solvents: HPLC-grade acetonitrile and methanol

  • Water: High-purity, deionized water (18 MΩ·cm)

  • Mobile Phase Additives: Formic acid (LC-MS grade) or phosphoric acid (HPLC grade)

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase A: 0.1% Formic Acid in Water (Adjusted to pH ~3.0)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: Determined by UV scan of this compound (likely ~270-280 nm for a phenolic compound)

  • Injection Volume: 5 µL

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). This prevents solvent mismatch effects.[10]

  • Sample Preparation: If analyzing from a complex matrix, use a suitable extraction method (e.g., solid-phase extraction) and ensure the final extract is dissolved in the initial mobile phase. Filter all samples through a 0.22 µm syringe filter before injection to prevent column blockage.[14]

4. Method Execution and Optimization:

  • Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard and evaluate the peak shape.

  • If Tailing Occurs:

    • Confirm the mobile phase pH is low (~2.5-3.5).

    • Consider a shallower gradient to improve resolution from any potential interferences.

    • If tailing persists, test a different column chemistry, such as a polar-embedded phase column.

  • If Peak is too Broad:

    • Check all system connections for dead volume.

    • Increase the column temperature slightly (e.g., to 35 or 40 °C) to improve mass transfer kinetics.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor chromatographic peak shape.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue Likely Systemic Issue check_all_peaks->system_issue Yes single_peak_issue Affects Specific Peak(s) check_all_peaks->single_peak_issue No check_connections Check for Leaks & Loose Fittings system_issue->check_connections check_mp Verify Mobile Phase Preparation & Pump check_connections->check_mp check_column_install Check Column Installation (e.g., reversed flow?) check_mp->check_column_install peak_type Identify Peak Shape single_peak_issue->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting tailing_sol_1 Lower Mobile Phase pH (e.g., to 2.5-3.5) tailing->tailing_sol_1 tailing_sol_2 Reduce Sample Concentration tailing_sol_1->tailing_sol_2 tailing_sol_3 Use End-Capped or Polar-Embedded Column tailing_sol_2->tailing_sol_3 tailing_sol_4 Match Sample Solvent to Mobile Phase tailing_sol_3->tailing_sol_4 end Peak Shape Improved tailing_sol_4->end fronting_sol_1 Reduce Sample Concentration/Volume fronting->fronting_sol_1 fronting_sol_2 Improve Sample Solubility in Mobile Phase fronting_sol_1->fronting_sol_2 fronting_sol_2->end splitting_sol_1 Check for Blocked Frit or Column Void splitting->splitting_sol_1 splitting_sol_2 Ensure Sample Solvent Matches Mobile Phase splitting_sol_1->splitting_sol_2 splitting_sol_2->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

References

optimizing dosage and administration of 4-HO-DPHP in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "4-HO-DPHP" did not yield specific results in peer-reviewed scientific literature. It is possible that this is a typographical error or a very novel compound with limited public information. The following information has been compiled for 4-HO-DiPT (4-hydroxy-N,N-diisopropyltryptamine) , a closely related and well-documented research chemical, under the assumption that this was the intended compound of interest. Researchers should exercise extreme caution and conduct thorough literature reviews before commencing any in vivo experiments.

General Information

4-HO-DiPT, also known as iprocin, is a psychedelic tryptamine.[1] It is a structural analog of psilocin (4-HO-DMT).[1] It is known for its rapid onset and short duration of action.[1] 4-HO-DiPT acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for 4-HO-DiPT based on available literature.

Table 1: Pharmacokinetic Parameters of 4-HO-DiPT

ParameterValueSpeciesAdministration RouteSource
Onset of Action15–20 minutesHumanOral[1]
Duration of Action2–3 hoursHumanOral[1]
Elimination Half-life2.7–4.1 hoursHumanSubcutaneous (as prodrug)[1]

Table 2: Reported In Vivo Dosages of 4-HO-DiPT and its Prodrug

CompoundDosage RangeSpeciesAdministration RouteObserved EffectSource
4-HO-DiPT10-20 mgHumanOralPsychedelic effectsTiHKAL
Luvesilocin (4-GO-DiPT)5-40 mg (equivalent to ~4–32 mg 4-HO-DiPT)HumanSubcutaneous"Feel high" ratings[1]
4-HO-DiPT3.46 µmol/kg (ED50)MouseNot SpecifiedHead-Twitch Response[2]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for potential psychedelic activity.

Objective: To assess the in vivo psychedelic-like effects of 4-HO-DiPT by quantifying the head-twitch response in mice.

Materials:

  • 4-HO-DiPT hydrochloride (or other salt form)

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Precision scale

  • Vortex mixer

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-HO-DiPT in sterile saline. The concentration should be calculated based on the desired dosage range and a standard injection volume (e.g., 10 mL/kg body weight). Ensure the compound is fully dissolved, using a vortex mixer if necessary.

  • Animal Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before injection.

  • Administration: Administer the prepared 4-HO-DiPT solution or a vehicle control (saline) via intraperitoneal (IP) injection.

  • Observation: Immediately after injection, place the mice back into their individual observation chambers. Record the number of head twitches for a predefined period, typically 30-60 minutes. A head twitch is a rapid, rotational movement of the head that is not part of normal grooming behavior.

  • Data Analysis: Analyze the HTR counts using appropriate statistical methods, such as a one-way ANOVA, to compare the effects of different doses of 4-HO-DiPT to the vehicle control.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Preparation administration Administration (IP) compound_prep->administration animal_acclimation Animal Acclimation animal_acclimation->administration observation Observation & Recording administration->observation data_analysis Data Analysis observation->data_analysis

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

signaling_pathway 4-HO-DiPT 4-HO-DiPT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-DiPT->5-HT2A_Receptor Agonist Binding Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Downstream_Effects Downstream Cellular Effects (e.g., Head-Twitch Response) Ca_Release->Downstream_Effects

Caption: Simplified 5-HT2A receptor signaling pathway for 4-HO-DiPT.

Troubleshooting Guide

Q1: My animals are exhibiting erratic or aggressive behavior not typical of the head-twitch response. What should I do?

A1:

  • Dosage Check: Immediately verify your dosage calculations. High doses of serotonergic compounds can lead to serotonin syndrome, which can manifest as hyperactivity, agitation, and other adverse effects. Consider running a dose-response curve starting with very low doses.

  • Compound Purity: Ensure the purity of your 4-HO-DiPT sample. Impurities from synthesis could have their own pharmacological effects.

  • Animal Stress: Ensure animals are properly acclimated and handled to minimize stress, which can impact behavioral experiments.

Q2: I am not observing a significant head-twitch response, even at doses reported in the literature.

A2:

  • Route of Administration: Confirm that your administration route is appropriate and was performed correctly. Intraperitoneal (IP) injections can sometimes be accidentally administered subcutaneously, leading to altered absorption kinetics.

  • Vehicle Solubility: Ensure that 4-HO-DiPT is fully dissolved in your vehicle. If the compound precipitates, the actual administered dose will be lower than intended.

  • Animal Strain/Age: The response to serotonergic compounds can vary between different strains and ages of mice. The C57BL/6J strain is commonly used for HTR studies.[2]

  • Observation Period: 4-HO-DiPT has a relatively short duration of action. Ensure your observation period aligns with the peak expected effects.

Q3: The observed effects are highly variable between individual animals.

A3:

  • Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase statistical power.

  • Standardize Procedures: Ensure all experimental procedures, including handling, injection timing, and environmental conditions (e.g., lighting, noise), are as consistent as possible.

  • Health Status: Use only healthy animals and monitor for any signs of illness that could affect their response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-HO-DiPT?

A1: 4-HO-DiPT is a non-selective serotonin receptor agonist, with its psychedelic effects primarily attributed to its agonist activity at the 5-HT2A receptor.[1][2] Activation of this receptor initiates a downstream signaling cascade, leading to the characteristic behavioral and perceptual effects.

Q2: Are there any known prodrugs for 4-HO-DiPT?

A2: Yes, Luvesilocin (4-GO-DiPT) is a prodrug of 4-HO-DiPT that has been studied in clinical trials.[1] Prodrugs are often developed to improve bioavailability or modify the pharmacokinetic profile of the active compound.

Q3: How does the potency of 4-HO-DiPT compare to other tryptamines like psilocin?

A3: In the head-twitch response assay in mice, 4-HO-DiPT was found to be less potent than psilocin (4-HO-DMT).[2] The ED50 for 4-HO-DiPT was higher than that of psilocin, indicating that a larger dose is required to produce a comparable effect in this model.

Q4: What are the potential off-target effects of 4-HO-DiPT?

A4: As a non-selective serotonin receptor agonist, 4-HO-DiPT can bind to other serotonin receptor subtypes, such as 5-HT1A, 5-HT2B, and 5-HT2C.[1] Binding to these other receptors could contribute to its overall pharmacological profile and potential side effects. The functional activity at these other sites should be considered when interpreting experimental results.

Q5: What is an appropriate animal model for studying the effects of 4-HO-DiPT?

A5: Rodent models, particularly mice, are commonly used to study the in vivo effects of psychedelic compounds. The head-twitch response (HTR) in mice is a well-established behavioral model for assessing 5-HT2A receptor activation.[2] Other behavioral paradigms, such as drug discrimination and prepulse inhibition, can also be used to characterize the effects of these compounds.

References

reducing variability in 4-HO-DPHP experimental data

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-HO-DPHP

Disclaimer: this compound is a research chemical. The information provided here is for research and informational purposes only. All experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable laws and safety regulations. The data presented is illustrative and intended to demonstrate principles of variability reduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when working with a novel research chemical like this compound?

A1: Variability in experimental data with novel compounds can arise from three main areas: the chemical itself (purity, stability, and characterization), the experimental system (in vitro or in vivo models), and procedural inconsistencies. Key factors include the purity of the initial batch, degradation of the compound over time, inconsistent preparation of solutions, and biological variations in the test system.

Q2: How can I be sure of the purity and identity of my this compound sample?

A2: Independent verification is crucial. Do not solely rely on the vendor's certificate of analysis. It is best practice to perform your own analytical validation.

  • Identity Confirmation: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is the gold standard for quantifying purity. Aim for a purity level of ≥98% for most applications.

Q3: My this compound sample has changed color. Does this indicate degradation?

A3: A change in physical appearance, such as color or texture, is a strong indicator of potential chemical degradation or reaction with environmental factors like light, air, or moisture. If you observe such a change, it is critical to re-analyze the sample's purity before use. Degradation can lead to a lower effective concentration of the active compound and the introduction of unknown impurities, which can significantly impact experimental results.

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro Assays (e.g., Receptor Binding, Cell Viability)

Q: I am getting significant well-to-well and day-to-day variability in my 96-well plate assays with this compound. What are the likely causes and how can I fix this?

A: This is a common issue when working with new compounds. The problem can usually be traced to the compound's handling, the assay protocol, or the biological system.

Troubleshooting Steps:

  • Compound Solubility and Stability: Poor solubility can lead to precipitation in your media, causing inconsistent concentrations.

    • Action: Determine the solubility of this compound in your assay buffer. Use a solvent like DMSO for initial stock solutions, but ensure the final concentration in the assay does not exceed a non-toxic level (typically <0.5%).

    • Action: Test the stability of this compound in your assay media over the experiment's duration. A pre-experiment can be run where the compound is incubated in the media for the full assay time, and then its concentration is measured via HPLC.

  • Pipetting and Dilution Errors: Serial dilutions are a major source of error.

    • Action: Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step. Prepare a master mix of your final dilution to add to all wells, rather than adding from a stock solution directly.

  • Cellular Health and Plating Density: Inconsistent cell numbers or unhealthy cells will respond variably.

    • Action: Ensure a consistent cell seeding density across all wells. Use cells from a similar passage number for each experiment and visually inspect the monolayer for confluency and health before adding the compound.

Illustrative Data: Impact of DMSO Concentration on Cell Viability

Final DMSO ConcentrationMean Cell Viability (%)Standard Deviation
0.1%99.2%1.5%
0.5%97.5%2.1%
1.0%85.1%7.8%
2.0%62.4%15.3%

As shown in the table, final DMSO concentrations above 0.5% can introduce significant toxicity and variability.

G cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_solutions Solutions start Inconsistent In Vitro Results solubility Poor Solubility? start->solubility Investigate stability Degradation in Media? start->stability Investigate pipetting Pipetting Error? start->pipetting Investigate cells Cell Health/Density? start->cells Investigate sol_test Test Solubility & Stability solubility->sol_test stability->sol_test pip_check Calibrate Pipettes & Use Master Mix pipetting->pip_check cell_check Standardize Cell Culture cells->cell_check

Caption: Troubleshooting workflow for inconsistent in vitro results.

Issue 2: Shifting Peaks or Appearance of New Peaks in HPLC Analysis

Q: My HPLC analysis of a this compound stock solution shows the main peak decreasing and new, smaller peaks appearing over a few days of storage. What is happening?

A: This is a classic sign of compound degradation. The main peak represents the parent compound (this compound), and the new peaks are its degradation products. This will directly impact the effective concentration in your experiments, leading to high variability.

Troubleshooting Steps:

  • Assess Storage Conditions: The stability of a compound is highly dependent on temperature, light, and solvent.

    • Solvent: Is the solvent appropriate? Some compounds are unstable in protic solvents (like methanol) or aqueous solutions. Consider aprotic solvents like acetonitrile or DMSO for stock solutions.

    • Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Light: Protect the solution from light by using amber vials or wrapping them in foil.

  • Perform a Stability Study: Quantify the rate of degradation under different conditions.

    • Protocol: Prepare several aliquots of the same stock solution. Store them under different conditions (e.g., 4°C in light, 4°C in dark, -20°C in dark). Analyze one aliquot from each condition by HPLC at set time points (e.g., 0, 24, 48, 72 hours).

    • Analysis: Plot the peak area of this compound against time for each condition. This will define the optimal storage conditions and the usable lifespan of your prepared solutions.

Illustrative Data: Stability of this compound in Solution at 4°C

Time (Hours)Purity (%) - Stored in Clear VialPurity (%) - Stored in Amber Vial
099.5%99.5%
2491.2%98.9%
4882.1%98.5%
7270.5%98.1%

This data clearly shows a significant light-dependent degradation that is mitigated by using an amber vial.

G cluster_observation Observation cluster_cause Primary Cause cluster_factors Contributing Factors cluster_solution Solution obs Shifting HPLC Peaks (Purity Decreases) cause Compound Degradation obs->cause temp Temperature cause->temp light Light Exposure cause->light solvent Solvent Choice cause->solvent sol Perform Stability Study (Test Temp, Light, Solvent) & Prepare Fresh Aliquots temp->sol light->sol solvent->sol

Caption: Logical flow from HPLC observation to solution.

Experimental Protocols

Protocol 1: Preparation and Quantification of this compound Stock Solutions

This protocol outlines the steps to create a stable, accurately quantified stock solution, which is the foundation of reproducible experiments.

Methodology:

  • Weighing the Compound:

    • Use a calibrated analytical balance. Weigh out approximately 10 mg of this compound directly into a tared amber glass vial. Record the exact weight (e.g., 10.24 mg).

    • Perform this step in a fume hood with appropriate personal protective equipment (PPE).

  • Solubilization:

    • Based on pre-determined solubility, add the appropriate volume of a suitable solvent (e.g., HPLC-grade DMSO) to achieve a desired concentration (e.g., 10 mM or 20 mM). For 10.24 mg of a compound with a molecular weight of 285.35 g/mol , adding 3.59 mL of DMSO would yield a 10 mM stock.

    • Vortex thoroughly for at least 1 minute. Use a brief sonication step if necessary to ensure complete dissolution.

  • Purity Confirmation and Quantification (HPLC):

    • Prepare a calibration curve using a reference standard of known concentration.

    • Inject a small volume (e.g., 10 µL) of your newly prepared stock solution into a calibrated HPLC system.

    • Confirm that the retention time matches the reference standard.

    • Calculate the exact concentration based on the peak area relative to your calibration curve. This confirms the concentration and accounts for any purity issues.

  • Aliquoting and Storage:

    • Dispense the quantified stock solution into single-use, light-protected (amber) microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store immediately at -80°C.

G start Start weigh 1. Weigh Compound (Analytical Balance) start->weigh dissolve 2. Add Solvent (e.g., DMSO) & Vortex weigh->dissolve quantify 3. Quantify Concentration (HPLC vs. Standard Curve) dissolve->quantify check Concentration Accurate? quantify->check aliquot 4. Aliquot into Single-Use Tubes check->aliquot Yes adjust Adjust Volume or Re-weigh check->adjust No store 5. Store at -80°C aliquot->store end End store->end adjust->quantify

Caption: Workflow for preparing quantified stock solutions.

Technical Support Center: 4-HO-DPHP Analysis and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for use by qualified researchers, scientists, and drug development professionals. The content is for informational purposes only and does not constitute medical or legal advice. All laboratory work should be conducted in accordance with institutional safety protocols and applicable regulations.

Frequently Asked Questions (FAQs)

Q1: What is 4-HO-DPHP and what are its primary degradation pathways?

A: Currently, there is a significant lack of scientific literature and publicly available data specifically identifying a compound referred to as "this compound". This designation may refer to a novel or less-documented substance. Degradation pathways are typically influenced by factors such as light, heat, humidity, and the presence of oxidative agents. Without specific data on this compound, researchers should consider common degradation pathways for structurally similar compounds, which may include oxidation, hydrolysis, or photodecomposition.

Q2: What are the potential degradation products of this compound?

A: Without experimental data on this compound, identifying its specific degradation products is theoretical. Potential degradation could lead to the formation of various byproducts. For instance, if the structure contains a hydroxyl group, oxidation could lead to the formation of a ketone. The stability of the parent molecule and the specific environmental stressors will determine the nature and quantity of degradation products.

Q3: How can I detect this compound and its degradation products in my samples?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of novel compounds and their metabolites or degradation products. Gas chromatography-mass spectrometry (GC-MS) may also be a suitable method, depending on the volatility and thermal stability of the compounds of interest. Method development and validation will be critical to ensure accurate and reliable results.

Troubleshooting Guides

Guide 1: Unexpected Peaks in Chromatogram

Issue: Unidentified peaks are observed during the analysis of a this compound sample, suggesting the presence of impurities or degradation products.

Possible Cause Troubleshooting Steps
Sample Degradation 1. Review sample handling and storage procedures. Ensure the sample was protected from light, high temperatures, and excessive humidity. 2. Prepare a fresh sample from a new batch of this compound, if available, and re-analyze immediately. 3. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products and compare their retention times and mass spectra to the unknown peaks.
Contamination 1. Analyze a blank solvent injection to check for contamination from the analytical system or solvent. 2. Clean the injection port and column according to the manufacturer's instructions. 3. Use fresh, high-purity solvents and sample vials.
Matrix Effects 1. If analyzing complex matrices (e.g., biological samples), perform a matrix blank analysis to identify interfering peaks. 2. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.
Guide 2: Loss of this compound Potency or Purity Over Time

Issue: A decrease in the concentration or purity of this compound is observed in stored samples.

Possible Cause Mitigation Strategies
Improper Storage Conditions 1. Temperature: Store this compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) may be necessary.[1][2] 2. Light: Protect the compound from light by using amber vials or storing it in a light-blocking container.[2] 3. Atmosphere: Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
Inherent Instability 1. Conduct formal stability studies under various conditions (temperature, humidity, light) to determine the shelf-life and optimal storage conditions for this compound.[3][4][5][6] 2. If the compound is found to be unstable in solution, prepare solutions fresh before each experiment.
Container Interaction 1. Ensure the storage container is made of an inert material (e.g., borosilicate glass, polypropylene) that does not interact with the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting forced degradation studies to identify potential degradation products of this compound.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Prepare stock solution of this compound acid Acidic Condition (e.g., 0.1 M HCl) start->acid Expose to stress conditions base Basic Condition (e.g., 0.1 M NaOH) start->base Expose to stress conditions heat Thermal Stress (e.g., 60°C) start->heat Expose to stress conditions light Photolytic Stress (e.g., UV light) start->light Expose to stress conditions oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation Expose to stress conditions analyze Analyze samples by LC-MS/MS acid->analyze base->analyze heat->analyze light->analyze oxidation->analyze identify Identify degradation products (mass shift, fragmentation) analyze->identify pathway Propose degradation pathways identify->pathway

Caption: Workflow for forced degradation studies.

Protocol 2: Analytical Method for Identification and Quantification

This protocol provides a starting point for developing an LC-MS/MS method for this compound and its potential degradation products.

1. Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column is a common starting point for the analysis of small molecules.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

2. Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.

  • Scan Mode:

    • Full Scan: To identify the molecular ions of the parent compound and potential degradation products.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis of the parent compound and specific degradation products once their transitions are known.

Analytical_Workflow LC-MS/MS Analytical Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Prepare sample and standards inject Inject sample onto LC system prep->inject separate Separate components on C18 column inject->separate ionize Ionize eluting components (ESI+) separate->ionize detect Detect ions (Full Scan / MS/MS) ionize->detect process Process data to identify and quantify detect->process

Caption: General workflow for LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Sensitivity of 4-HO-DPHP and Related Synthetic Cathinone Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "4-HO-DPHP" is not widely documented in scientific literature. It is presumed to be a hydroxylated metabolite of a pyrovalerone-type synthetic cathinone, potentially α-Pyrrolidinohexiophenone (α-PHP). This guide focuses on enhancing the detection sensitivity for this class of compounds, using α-PHP and its metabolites as representative examples. The principles and methods described are broadly applicable to other novel psychoactive substances (NPS) of the synthetic cathinone family.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound and its parent compounds in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying synthetic cathinones and their metabolites at trace levels.[1][2] Its high selectivity and sensitivity allow for detection in complex matrices like blood, urine, and oral fluid, often reaching sub-nanogram per milliliter (ng/mL) limits.[1][3]

Q2: How can I improve the sensitivity of my existing LC-MS/MS method?

A2: To enhance sensitivity, focus on optimizing three key areas:

  • Sample Preparation: Employ a solid-phase extraction (SPE) protocol to clean up the sample and concentrate the analytes.[4][5] This removes interfering matrix components that can cause ion suppression.

  • Chromatography: Use a high-efficiency UPLC/UHPLC column (e.g., C18) to achieve better peak separation and shape.[6][7] Optimization of the mobile phase gradient and flow rate is also crucial.

  • Mass Spectrometry: Fine-tune the MS parameters, including ionization source settings (e.g., capillary voltage, gas flows) and Multiple Reaction Monitoring (MRM) transitions (cone voltage, collision energy) for each specific analyte.[8]

Q3: Are there alternatives to LC-MS/MS for sensitive detection?

A3: While LC-MS/MS is preferred, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, especially when coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[9][10] However, many synthetic cathinones are thermally labile and may require a derivatization step to improve their volatility and stability for GC analysis.[2]

Q4: Where can I obtain reference standards for this compound and other novel psychoactive substances?

A4: The availability of certified reference materials for emerging NPS can be a significant challenge.[11] Commercial suppliers of analytical standards are the primary source. If a specific standard is unavailable, custom synthesis by specialized chemical companies may be an option.

Q5: What is "matrix effect" and how does it affect sensitivity?

A5: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in blood or urine).[6] It most often leads to ion suppression, which reduces the analyte signal and, therefore, the sensitivity of the assay.[6] Effective sample preparation is the primary strategy to mitigate matrix effects.[4]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Step
Inefficient Extraction Review your sample preparation method. Ensure the pH is optimal for extraction and that the chosen solvent is appropriate for the analyte's polarity. Verify the recovery of your extraction method using a spiked matrix sample.
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Improve sample cleanup, for example, by using a more selective SPE sorbent. Adjust chromatographic conditions to separate the analyte from the suppression zone.
Incorrect MS/MS Transitions Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor and product ions and their respective collision energies.
Analyte Instability Synthetic cathinones can be unstable under certain pH conditions or temperatures. Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.[3]
Instrument Contamination Run a blank solvent injection to check for system contamination. If necessary, clean the ion source and perform system maintenance.
Issue 2: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent The sample should be reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Degradation The column's performance may have deteriorated. Try flushing the column or replacing it if it has exceeded its lifetime.
Secondary Interactions Acidic or basic analytes can interact with active sites on the column packing. Try adding a mobile phase modifier (e.g., 0.1% formic acid) to improve peak shape.[8]
Issue 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Contaminated Sample Collection Tubes Ensure that sample collection and processing containers are free of contaminants.
Carryover Inject a blank after a high-concentration sample to check for carryover. Optimize the autosampler wash method by using a strong organic solvent.
Leaks in the LC System Check all fittings and connections for leaks.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of pyrovalerone-type synthetic cathinones. These values can serve as a benchmark for method development and validation.

Table 1: Method Performance for Synthetic Cathinones in Biological Matrices

AnalyteMatrixMethodLOQ (ng/mL)Recovery (%)Reference
MDPVPlasmaLC-HRMS0.2586 - 109[3]
4-OH-3-MeO-PVPlasmaLC-HRMS0.2586 - 109[3]
3,4-catechol-PVPlasmaLC-HRMS0.2586 - 109[3]
MephedroneUrineLC-MS/MS0.5 - 590 - 110[2]
α-PHPBloodLC-MS/MS0.180 - 120[12]
Multiple CathinonesUrineUFLC-MS/MS0.06 - 0.2193 - 102[13]

Table 2: Common LC-MS/MS Parameters for Pyrovalerone Analogs

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
α-PVP246.2126.191.1ESI+
α-PHP260.2126.1105.1ESI+
MDPV308.1126.1175.1ESI+
4-OH-α-PHP (putative)276.2126.1121.1ESI+

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Urine for Synthetic Cathinone Analysis

This protocol is a general guideline and should be optimized for specific analytes and matrices.

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.

    • To 1 mL of urine supernatant, add an internal standard solution.

    • If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) at this stage, following the enzyme manufacturer's instructions.[3][14]

    • Add 1 mL of a suitable buffer (e.g., ammonium acetate, pH 5.5) and vortex.

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the buffer used in pre-treatment. Do not allow the column to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove neutral and acidic interferences. Dry the column thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[15]

Protocol 2: UPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: High-strength silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[6][7]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 5% B

      • 12.0 min: End run

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions should be optimized for each analyte and internal standard.

Visualizations

Metabolic_Pathway_of_alpha-PHP cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites alpha-PHP alpha-PHP Keto_Reduction Keto Group Reduction alpha-PHP->Keto_Reduction [R1] Pyrrolidine_Oxidation Pyrrolidine Ring Oxidation alpha-PHP->Pyrrolidine_Oxidation [R2] Alkyl_Chain_Oxidation Alkyl Chain Oxidation alpha-PHP->Alkyl_Chain_Oxidation [R3] Aromatic_Hydroxylation Aromatic Ring Hydroxylation alpha-PHP->Aromatic_Hydroxylation [R4] Dihydro-alpha-PHP Dihydro-alpha-PHP Keto_Reduction->Dihydro-alpha-PHP 2-oxo-alpha-PHP 2-oxo-alpha-PHP Pyrrolidine_Oxidation->2-oxo-alpha-PHP Hydroxy-alkyl-alpha-PHP Hydroxy-alkyl-alpha-PHP Alkyl_Chain_Oxidation->Hydroxy-alkyl-alpha-PHP 4-HO-alpha-PHP This compound (putative) Aromatic_Hydroxylation->4-HO-alpha-PHP

Caption: General Phase I metabolic pathways for α-pyrrolidinophenones like α-PHP.[16][17]

Analytical_Workflow Sample Sample Receipt (Urine, Blood, etc.) Pretreatment Sample Pre-treatment (Hydrolysis, Buffering) Sample->Pretreatment Extraction Solid-Phase Extraction (SPE) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Review Analysis->Data Report Final Report Data->Report

Caption: Standard workflow for the sensitive analysis of synthetic cathinones.

Troubleshooting_Logic rect_node rect_node Start Low or No Signal? CheckIS Internal Standard (IS) Signal OK? Start->CheckIS CheckSource Check MS Source & Parameters CheckIS->CheckSource No CheckLC Check LC System (Pressure, Leaks) CheckIS->CheckLC Yes CheckSource->rect_node Clean Source, Optimize Tuning CheckLC->rect_node Fix Leaks, Check Pump CheckSamplePrep Review Sample Prep (Recovery, pH) CheckLC->CheckSamplePrep No Issues CheckSamplePrep->rect_node Optimize SPE, Verify pH CheckColumn Evaluate Column Performance CheckSamplePrep->CheckColumn Prep OK CheckColumn->rect_node Flush or Replace Column CheckSuppression Investigate Matrix Effects CheckColumn->CheckSuppression Column OK CheckSuppression->rect_node Dilute Sample, Improve Cleanup

Caption: A logical workflow for troubleshooting low signal intensity issues.

References

dealing with contamination in 4-HO-DPHP reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and analytical chemistry professionals working with 4-HO-DPHP ((4-hydroxyphenyl) phenyl hydrogen phosphate) reference standards. The focus is on ensuring the integrity of the standard and achieving accurate analytical results, particularly in the context of environmental and toxicological monitoring.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, or (4-hydroxyphenyl) phenyl hydrogen phosphate, is a metabolite of diphenyl phosphate (DPHP), which itself is a metabolite of certain organophosphate flame retardants (OPFRs).[1][2] As a reference standard, it is primarily used in analytical toxicology and environmental science to accurately detect and quantify exposure to parent OPFR compounds by analyzing biological samples, such as urine.[1][3] Its CAS Number is 114527-61-6.[4][5]

Q2: My this compound standard shows multiple peaks on the chromatogram. Is it contaminated?

A2: Multiple peaks can indicate contamination, degradation, or the presence of isomers. First, verify the identity of the main peak against the Certificate of Analysis (CoA). Minor peaks could be known impurities listed in the CoA. If unexpected peaks are significant, it could be due to:

  • Degradation: The standard may have degraded due to improper storage (e.g., exposure to light, high temperatures, or moisture).

  • Contamination: The standard may have been contaminated during synthesis or through improper handling in the lab (e.g., contaminated solvent, glassware, or pipette tips).

  • Solvent Impurities: The solvent used to dissolve the standard may contain impurities. Run a solvent blank to rule this out.

Q3: How should I properly store and handle my this compound reference standard?

A3: Always follow the storage instructions on the manufacturer's Certificate of Analysis. General best practices include:

  • Storage: Store in a tightly sealed vial, protected from light, and at the recommended temperature (typically -20°C for long-term storage).

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Use only clean, calibrated equipment and high-purity solvents. Prepare working solutions from a stock solution to minimize contamination and degradation of the primary standard.[6]

Q4: My analytical results are inconsistent. Could the reference standard be the issue?

A4: Inconsistent results can stem from the reference standard. If you suspect an issue, perform a system suitability test. If the system passes, consider the standard. Degradation can lower the effective concentration, leading to inaccurate calibration curves and underestimated sample concentrations. Re-qualifying the standard against a new, certified lot is the best way to confirm its integrity.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Anomalous Peaks in Purity Assessment

You receive a new lot of this compound and, upon analysis by HPLC-UV, you observe an unexpected peak that is not listed on the Certificate of Analysis.

Workflow for Investigating Anomalous Peaks

G cluster_0 Troubleshooting: Unexpected Peak start Unexpected Peak Observed in HPLC-UV Analysis check_coa Is peak listed on Certificate of Analysis? start->check_coa run_blank Analyze Solvent Blank check_coa->run_blank No known_impurity Peak is a known impurity. Quantify and ensure it's within acceptable limits. check_coa->known_impurity Yes is_solvent Is peak present in blank? run_blank->is_solvent change_solvent Source of contamination is the solvent. Use new, high-purity solvent. is_solvent->change_solvent Yes inject_old Re-analyze a known, stable standard (if available) is_solvent->inject_old No is_system Is peak present in old standard? inject_old->is_system system_issue Issue may be with the LC system or method. (e.g., column bleed, contaminated mobile phase) is_system->system_issue Yes contact_vendor Potential Contamination. Contact vendor with data. Quarantine the standard. is_system->contact_vendor No

Caption: Troubleshooting workflow for identifying the source of an unexpected peak.

Issue 2: Poor Recovery During Sample Preparation

When analyzing fortified urine samples, the recovery of this compound is consistently low or variable after Solid-Phase Extraction (SPE).

Potential Causes & Solutions

Potential CauseRecommended Solution
Incorrect SPE Sorbent Ensure the sorbent chemistry (e.g., C18) is appropriate for retaining this compound from a urine matrix.[1]
Suboptimal pH The pH of the sample can affect the ionization state and retention of this compound. Optimize the pH during sample loading.
Incomplete Elution The elution solvent may not be strong enough to fully desorb the analyte. Test stronger solvents or solvent mixtures.
Matrix Effects Co-eluting compounds from the urine matrix can suppress the ionization of this compound in the mass spectrometer. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard (e.g., this compound-d5) to compensate.[8]
Analyte Degradation The compound may be degrading during the extraction process. Ensure samples are kept cold and processed promptly.

Experimental Protocols

Protocol 1: Purity Verification by HPLC-UV

This protocol provides a general method to assess the purity of a this compound reference standard.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 100 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the standard solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare this value to the purity stated on the CoA.

Protocol 2: Analysis of this compound in Urine by LC-MS/MS

This protocol outlines a method for quantifying this compound in urine, a common application.[1][9]

  • Sample Preparation (using SPE - see Protocol 3):

    • Thaw urine samples and internal standard (e.g., this compound-d5) to room temperature.

    • Spike 1 mL of urine with the internal standard.

    • Add buffer (e.g., ammonium acetate, pH 5.5) and β-glucuronidase/arylsulfatase to deconjugate metabolites. Incubate at 37°C for at least 2 hours.[9]

    • Proceed with Solid-Phase Extraction.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC/HPLC with a reverse-phase column.

    • Mobile Phase: Similar to Protocol 1 (Water/Acetonitrile with formic acid).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • MRM Transitions: Monitor at least two transitions for this compound (quantifier and qualifier) and its internal standard. (Note: Specific mass transitions must be optimized in the lab).

  • Quantification:

    • Generate a calibration curve using matrix-matched standards (this compound spiked into blank urine and processed through the entire procedure).

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

Analytical Workflow Diagram

G cluster_1 Analytical Workflow for this compound receipt Receive Standard & CoA purity_check Purity Verification (Protocol 1) receipt->purity_check stock_prep Prepare Stock & Working Solutions purity_check->stock_prep sample_prep Sample Preparation (Urine Deconjugation & SPE) stock_prep->sample_prep analysis LC-MS/MS Analysis (Protocol 2) sample_prep->analysis data_proc Data Processing & Quantification analysis->data_proc

References

Validation & Comparative

A Comparative Analysis of Pyrovalerone Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound 4-HO-DPHP: Publicly available scientific literature and chemical databases lack sufficient data on the pharmacological properties of this compound to include it in a direct quantitative comparison. The following guide provides a comparative analysis of well-characterized pyrovalerone derivatives to serve as a valuable resource for researchers and drug development professionals in understanding the structure-activity relationships and pharmacological profiles within this class of compounds.

Introduction to Pyrovalerone Derivatives

Pyrovalerone derivatives are a class of synthetic cathinones characterized by a pyrrolidine ring, which are potent psychostimulant substances.[1][2] Their primary mechanism of action involves the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters.[1][3][4][5] This action is distinct from other classes of stimulants, such as amphetamines, as pyrovalerone derivatives generally do not act as monoamine releasers.[1][5] Understanding the comparative pharmacology of these derivatives is crucial for the development of novel therapeutics and for addressing their high potential for abuse.[1][5]

Comparative Pharmacological Data

The primary molecular targets of pyrovalerone derivatives are the dopamine and norepinephrine transporters. Their potency as inhibitors of these transporters is a key determinant of their psychostimulant effects. The following table summarizes the in vitro data for several prominent pyrovalerone derivatives.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT Ki (µM)NET Ki (µM)SERT Ki (µM)DAT/SERT Ratio
α-PVP0.040.02>10--->250
α-PHP0.020.04>10--->500
MDPV---0.007-0.0180.006-0.0352.9-3.3~183-471
Pyrovalerone---0.0180.0612667
4F-PBP<0.61<0.61>100--->164
NEH<0.18<0.17>10--->55
4-MePPP---0.183.5>30>167
MDPPP---0.070.74.564
MDPBP---0.020.13.2160
MDPHP---0.020.032.9145

Data compiled from multiple sources.[1][3][6][7] Note that experimental conditions may vary between studies, affecting absolute values. The DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin transporter.

Key Structure-Activity Relationships

Several structural modifications influence the potency and selectivity of pyrovalerone derivatives:

  • Alkyl Chain Length: Extension of the alkyl chain on the α-carbon generally enhances the potency of DAT and NET inhibition.[1][3]

  • Phenyl Ring Substitution:

    • A 3,4-methylenedioxy group tends to increase affinity for the serotonin transporter (SERT), although the potency at DAT and NET remains significantly higher.[1][3]

    • A 4-methyl or 4-fluoro substitution can also influence potency. For instance, 4F-PBP is a potent DAT and NET inhibitor with low SERT activity.[3]

Mechanism of Action: Monoamine Transporter Inhibition

Pyrovalerone derivatives act as reuptake inhibitors at DAT and NET. This blockade leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_release DA & NE Release DA_NE_vesicle->DA_NE_release Action Potential DA_NE Extracellular DA & NE DA_NE_release->DA_NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE->DAT Reuptake DA_NE->NET Reuptake Postsynaptic_receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE->Postsynaptic_receptors Binding & Signal Transduction Pyrovalerone Pyrovalerone Derivative Pyrovalerone->DAT Inhibition Pyrovalerone->NET Inhibition

Mechanism of pyrovalerone derivatives at the synapse.

Experimental Protocols

A fundamental method for characterizing pyrovalerone derivatives is the in vitro monoamine transporter inhibition assay.

Objective: To determine the potency of a test compound to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin into cells expressing the respective human transporters.

Materials:

  • Human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT.[1][3]

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (pyrovalerone derivatives).

  • Reference compounds (e.g., cocaine, GBR12909).

  • Cell culture medium and buffers.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate media until confluent.

  • Assay Preparation: On the day of the experiment, wash the cells and pre-incubate them in a buffer solution.

  • Compound Incubation: Add varying concentrations of the test compound to the cells and incubate for a specified period.

  • Substrate Addition: Add the radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate to allow for transporter-mediated uptake.

  • Termination of Uptake: Stop the uptake process by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_tox Toxicology Assessment binding_assay Receptor Binding Assays (DAT, NET, SERT) uptake_assay Monoamine Uptake Inhibition Assays (IC50 Determination) binding_assay->uptake_assay efflux_assay Monoamine Efflux Assays uptake_assay->efflux_assay locomotor Locomotor Activity Studies uptake_assay->locomotor self_admin Self-Administration Studies (Abuse Liability) locomotor->self_admin microdialysis In Vivo Microdialysis (Neurotransmitter Levels) self_admin->microdialysis cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) self_admin->cytotoxicity cardiovascular Cardiovascular Safety Pharmacology cytotoxicity->cardiovascular

General experimental workflow for pyrovalerone derivative characterization.

Conclusion

The pharmacological profile of pyrovalerone derivatives is primarily defined by their potent inhibition of DAT and NET, with generally low activity at SERT. This selectivity for catecholamine transporters is a key factor in their psychostimulant effects and abuse potential. Structure-activity relationship studies demonstrate that modifications to the alkyl chain and phenyl ring can significantly alter the potency and selectivity of these compounds. The provided data and protocols offer a framework for the comparative evaluation of existing and novel pyrovalerone derivatives in a research and drug development context. Further investigation into the toxicology and in vivo effects of these compounds is essential for a comprehensive understanding of their therapeutic potential and associated risks.

References

The Structural Ballet of 4-Hydroxytryptamines: A Guide to Their Activity at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 4-hydroxy-N,N-dialkyltryptamine (4-HO-DPHP) analogs reveals a nuanced interplay between molecular structure and pharmacological effect. This guide offers a comparative analysis of these compounds, supported by experimental data, to illuminate the key structural motifs governing their interaction with serotonin receptors, primarily the 5-HT2A receptor, which is central to their psychedelic effects.

The tryptamine scaffold, characterized by an indole ring connected to an ethylamine side chain, serves as a foundational blueprint for a vast array of psychoactive compounds. Modifications at the 4-position of the indole ring and on the terminal amine group have profound impacts on a compound's potency, efficacy, and duration of action. This guide will explore these relationships, providing researchers, scientists, and drug development professionals with a clear overview of the current understanding in this field.

Comparative Analysis of Receptor Activity

The functional activity of 4-hydroxytryptamine analogs is most commonly assessed through their ability to activate serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The following tables summarize key quantitative data from in vitro and in vivo studies, offering a direct comparison of the pharmacological profiles of various analogs.

Table 1: In Vitro Functional Activity of 4-Hydroxy-N,N-dialkyltryptamine Analogs at Serotonin 5-HT2 Receptors

CompoundN,N-Dialkyl Substituenth5-HT2A EC50 (nM)h5-HT2A Emax (% of 5-HT)h5-HT2B EC50 (nM)h5-HT2B Emax (% of 5-HT)h5-HT2C EC50 (nM)h5-HT2C Emax (% of 5-HT)
Psilocin (4-HO-DMT)Dimethyl10.31004.610022.5100
4-HO-DETDiethyl12.51005.810035.1100
4-HO-DPTDipropyl15.8947.910014890
4-HO-DIPTDiisopropyl39.89019.9100>10,000<50

Data sourced from calcium mobilization assays. EC50 represents the concentration of the compound that elicits a half-maximal response, while Emax indicates the maximum response relative to the endogenous ligand serotonin (5-HT).[1]

Table 2: In Vivo Potency of 4-Hydroxy-N,N-dialkyltryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay

CompoundN,N-Dialkyl SubstituentED50 (µmol/kg)
Psilocin (4-HO-DMT)Dimethyl0.33
4-HO-METMethyl, Ethyl0.65
4-HO-DETDiethyl0.98
4-HO-MPTMethyl, Propyl1.92
4-HO-DPTDipropyl2.14
4-HO-MIPTMethyl, Isopropyl2.97
4-HO-DIPTDiisopropyl4.31

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for hallucinogenic potential.[1] ED50 is the dose required to produce a half-maximal response.

Key Structure-Activity Relationship Insights

The Influence of N,N-Dialkyl Substituents

The size and steric bulk of the N,N-dialkyl substituents play a critical role in the pharmacological profile of 4-hydroxytryptamines.[1]

  • Potency at 5-HT2A Receptors: In vitro, increasing the size of the alkyl chains from dimethyl (psilocin) to dipropyl (4-HO-DPT) results in a slight decrease in potency at the human 5-HT2A receptor.[1] Introducing branched alkyl groups, such as in 4-HO-DIPT, leads to a more significant drop in potency.[1]

  • In Vivo Potency: A similar trend is observed in vivo, where a negative correlation exists between the steric bulk of the amine substituents and the potency in the head-twitch response assay.[1] For instance, psilocin (dimethyl) is the most potent, while 4-HO-DIPT (diisopropyl) is the least potent among the tested symmetrical analogs.[1]

  • Selectivity: Tryptamines with bulkier N-alkyl groups tend to exhibit lower potency at 5-HT2C receptors.[2]

The Role of the 4-Hydroxy Group and its Prodrugs

The 4-hydroxy group is a key feature for activity. O-acetylation of this group, creating analogs like 4-AcO-DMT, results in a significant reduction in in vitro 5-HT2A potency by about 10- to 20-fold.[1][2] However, this modification does not significantly alter in vivo potency in the HTR assay, suggesting that these 4-acetoxy derivatives act as prodrugs, being rapidly deacetylated in vivo to their corresponding 4-hydroxy active forms.[1][2] Similarly, the naturally occurring psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a prodrug that is dephosphorylated to the active metabolite psilocin (4-hydroxy-N,N-dimethyltryptamine).[1]

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the methodologies used to generate it.

Calcium Mobilization Assay

This in vitro functional assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors like the 5-HT2 subtypes.

  • Cell Culture: Flp-In T-REx 293 cells are stably transfected to express the human or mouse 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Assay Preparation: Cells are plated in 96-well plates and, on the day of the experiment, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Test compounds are serially diluted and added to the wells.

  • Signal Detection: A fluorescent imaging plate reader measures the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

  • Data Analysis: Concentration-response curves are generated, and EC50 and Emax values are calculated using non-linear regression.[1]

Mouse Head-Twitch Response (HTR) Assay

This in vivo assay is a widely used behavioral model to assess the 5-HT2A receptor-mediated effects of hallucinogens.

  • Animal Subjects: Male C57BL/6J mice are typically used.

  • Drug Administration: The test compounds are dissolved in a suitable vehicle and administered to the mice, often via subcutaneous or intraperitoneal injection.

  • Observation: Following a brief acclimation period, the number of head twitches is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: Dose-response curves are constructed, and the ED50 value, the dose that produces 50% of the maximal response, is calculated.[1]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core structure of 4-hydroxytryptamines and a typical experimental workflow for their characterization.

Caption: General structure of 4-hydroxytryptamines and key modification sites.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & SAR synthesis Compound Synthesis & Purification binding_assay Radioligand Binding Assays (Determine Ki) synthesis->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) (Determine EC50, Emax) synthesis->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis htr_assay Head-Twitch Response (HTR) (Assess 5-HT2A activation) functional_assay->htr_assay functional_assay->sar_analysis pk_studies Pharmacokinetic Studies (Determine bioavailability, metabolism) htr_assay->pk_studies htr_assay->sar_analysis pk_studies->sar_analysis

Caption: Typical experimental workflow for characterizing this compound analogs.

References

Cross-Validation of Analytical Methods for the Quantification of 4-HO-DPHP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This is particularly critical in the analysis of novel psychoactive substances such as 4-hydroxy-α-diethylphenethylamine (4-HO-DPHP), a synthetic cathinone. Cross-validation, the process of comparing two or more validated analytical methods, provides a high degree of assurance in the accuracy and reproducibility of analytical results.

This guide presents a comparative overview of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). While specific cross-validation data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes typical performance characteristics and protocols for the analysis of synthetic cathinones and structurally related compounds to provide a practical framework for researchers. The quantitative data presented herein is illustrative and underscores the necessity for method-specific validation.

Comparison of Analytical Method Performance

The choice of an analytical method is often a balance between sensitivity, selectivity, and accessibility. The following tables summarize the typical performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of synthetic cathinones like this compound.

Table 1: Comparison of Validation Parameters for this compound Quantification

ParameterGC-MSLC-MS/MSHPLC-UV
Linearity (r²) > 0.995> 0.998> 0.990
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (% RSD) < 15%< 10%< 20%
Limit of Detection (LOD) 1-10 ng/mL0.01-1 ng/mL10-50 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL0.05-5 ng/mL50-150 ng/mL

Note: These values are representative and should be established for each specific method and laboratory.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of any reliable analytical method. Below are representative methodologies for the analysis of this compound using GC-MS, LC-MS/MS, and HPLC-UV.

GC-MS Analysis Protocol

1. Sample Preparation (for seized powder samples):

  • Accurately weigh 10 mg of the homogenized powder sample.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

LC-MS/MS Analysis Protocol

1. Sample Preparation (for biological matrices, e.g., plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., this compound-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 min.

    • Linearly increase to 95% B over 5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.

HPLC-UV Analysis Protocol

1. Sample Preparation (for bulk powder or pharmaceutical formulations):

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 200 µg/mL.

  • For sample analysis, dissolve a known amount of the material in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Alliance e2695 Separations Module or equivalent.

  • Detector: Waters 2489 UV/Visible Detector or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm for similar structures).

  • Injection Volume: 20 µL.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental and logical workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve vortex Vortex dissolve->vortex filter Filter vortex->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Plasma Sample + Acetonitrile (IS) vortex_precip Vortex & Precipitate Proteins sample_prep->vortex_precip centrifuge Centrifuge vortex_precip->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject_lc Inject into LC reconstitute->inject_lc separate_lc Chromatographic Separation inject_lc->separate_lc ionize_ms Electrospray Ionization separate_lc->ionize_ms detect_msms MS/MS Detection (MRM) ionize_ms->detect_msms integrate_lcms Peak Integration detect_msms->integrate_lcms quantify_lcms Quantification integrate_lcms->quantify_lcms report_lcms Generate Report quantify_lcms->report_lcms

LC-MS/MS Experimental Workflow

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_comparison Results Comparison method_a Method A (e.g., GC-MS) analyze_a Analyze with Method A method_a->analyze_a method_b Method B (e.g., LC-MS/MS) analyze_b Analyze with Method B method_b->analyze_b samples Prepare Identical Sample Sets samples->analyze_a samples->analyze_b results_a Results from Method A analyze_a->results_a results_b Results from Method B analyze_b->results_b compare Statistical Comparison (e.g., Bland-Altman plot, t-test) results_a->compare results_b->compare conclusion Conclusion on Method Concordance compare->conclusion

Cross-Validation Logical Workflow

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data for this compound and other synthetic compounds. While LC-MS/MS generally offers the highest sensitivity and selectivity, GC-MS provides robust and reliable quantification, and HPLC-UV can be a cost-effective alternative for higher concentration samples. The choice of method should be guided by the specific research question, the sample matrix, and the available resources. Regardless of the method chosen, a thorough validation according to established guidelines is essential, and cross-validation against an orthogonal method provides the highest level of confidence in the analytical results.

No Independent Research Findings Available for 4-HO-DPHP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases has yielded no specific studies, independent replications, or detailed experimental data for a compound explicitly identified as 4-HO-DPHP (4-hydroxy-N,N-diphenyl-2-amino-5-phenyl-pentan-1-one).

The search results did not contain any pharmacological data, synthesis methods, or signaling pathway information directly related to "this compound." It is possible that this is an exceptionally novel or obscure compound with no published research, or that the nomenclature used is incorrect.

The abbreviation "DPHP" is most prominently associated with Di-(2-propylheptyl) phthalate, a plasticizer used in industrial applications, which is not a psychoactive substance and falls outside the scope of the requested research guide.

Given the absence of data for this compound, it is not possible to fulfill the request for a comparison guide, including data tables, experimental protocols, and visualizations of its signaling pathways.

Alternative Compounds with Available Research

Should you be interested in a comparison guide for a related and well-documented psychoactive research compound, substantial information is available for substances with similar naming conventions, such as:

  • Substituted Tryptamines: Compounds like 4-HO-DiPT (4-hydroxy-N,N-diisopropyltryptamine), 4-HO-DMT (Psilocin), and 4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine) have been the subject of numerous pharmacological studies. Research is available on their synthesis, receptor binding affinities, in vivo effects, and the signaling pathways they modulate, primarily through the serotonin 5-HT2A receptor.

  • Pyrovalerone Cathinones: If the "PHP" in the requested compound name was intended to refer to a pyrovalerone derivative (e.g., α-PHP), there is a body of literature on their mechanism of action as potent dopamine and norepinephrine reuptake inhibitors.

We can proceed with creating a detailed comparison guide for one of these alternative compounds if you would like to specify a substance of interest for which there is a foundation of scientific research.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro potency of compounds structurally related to 4-hydroxy-N,N-diphenylpropylamine (4-HO-DPHP). Due to a lack of publicly available data for this compound, this guide focuses on the in vitro pharmacology of analogous diphenylpropylamine and N-alkylamine derivatives at key central nervous system receptors.

This document summarizes available quantitative data on receptor binding affinities, details relevant experimental protocols for in vitro assays, and provides diagrams of associated signaling pathways to facilitate a deeper understanding of the structure-activity relationships within this chemical class.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of various compounds with structural similarities to this compound at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Diphenylpropylamine and Related Derivatives at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)Reference
NAE-0864.5--240[1]
NAE-086 Metabolite0.26---[1]
trans-2-(indol-3-yl)cyclopropylamine>1000>100040-[2]
5-fluoro-trans-2-(indol-3-yl)cyclopropylamine--1.9-[2]
5-methoxy-trans-2-(indol-3-yl)cyclopropylamine40---[2]

Data for additional related compounds can be found in the cited literature.

Table 2: Binding Affinities of Diphenylpropylamine and Related Derivatives at Dopamine Receptors

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)Reference
2-(4-fluoro-3-hydroxyphenyl)ethylamine~2x less than Dopamine~2x less than Dopamine--[3]
N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamineDecreased vs. parentEnhanced vs. parent--[3]
N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine-High Potency--[3]
HY-3-24-86.70.67>1000[4][5]

Data for additional related compounds can be found in the cited literature.

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the interpretation and replication of experimental data. Below are representative protocols for determining receptor binding affinity and functional activity.

Radioligand Displacement Assay for 5-HT2A Receptor

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[6][7][8]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the 5-HT2A receptor (IC50), which is then used to calculate the binding affinity (Ki).

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat frontal cortex homogenate.[6][7]

  • Radioligand: [3H]Ketanserin.[6][7]

  • Non-specific Binding Control: 1 µM Ketanserin or another suitable high-affinity antagonist.[9]

  • Assay Buffer: Tris-based buffer at physiological pH.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B) and a cell harvester.[7]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[7]

  • Reaction Mixture: In each well of a 96-well plate, combine the assay buffer, a fixed concentration of [3H]Ketanserin, and either the test compound at varying concentrations, the buffer for total binding, or the non-specific binding control.

  • Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Flux Functional Assay

This protocol measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, or can be adapted for other receptors that modulate intracellular calcium levels.[10][11]

Objective: To determine the concentration of a test compound that produces 50% of the maximal response (EC50) in terms of intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK-293 cells expressing the human 5-HT2A or D2 receptor).

  • Calcium-sensitive Dye: A fluorescent dye that changes intensity upon binding to calcium (e.g., Fluo-4 AM, Indo-1 AM).[10]

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with a buffer like HEPES.

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Positive Control: A known agonist for the receptor.

  • Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate in the dark at 37°C for approximately one hour to allow the dye to enter the cells.[11]

  • Compound Addition: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence and then add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: The plate reader continuously monitors the fluorescence intensity in each well before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against time for each well.

    • The peak fluorescence response is determined for each concentration of the test compound.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value from the curve using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Gq_Signaling_Pathway Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i (Cytosolic) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Gq/11 signaling pathway of the 5-HT2A receptor.

Gi_Signaling_Pathway Agonist Agonist (e.g., Dopamine) Receptor D2 Receptor (GPCR) Agonist->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP (decreased) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Mediates

Caption: Gi/o signaling pathway of the D2 receptor.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A1 Prepare Receptor Membranes B1 Incubate Membranes, Radioligand & Compound A1->B1 A2 Prepare Radioligand ([3H]Ketanserin) A2->B1 A3 Prepare Test Compounds A3->B1 B2 Separate Bound from Free via Filtration B1->B2 B3 Measure Radioactivity (Scintillation Counting) B2->B3 C1 Generate Dose-Response Curve B3->C1 C2 Calculate IC50 C1->C2 C3 Calculate Ki using Cheng-Prusoff C2->C3 Calcium_Flux_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A1 Plate Cells Expressing Receptor of Interest A2 Load Cells with Calcium-Sensitive Dye A1->A2 B1 Measure Baseline Fluorescence A2->B1 A3 Prepare Test Compounds B2 Add Test Compound A3->B2 B1->B2 B3 Measure Fluorescence Change Over Time B2->B3 C1 Generate Dose-Response Curve B3->C1 C2 Calculate EC50 C1->C2

References

Differential Effects of 4-HO-DPHP Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific experimental data on the differential effects of the enantiomers of 4-hydroxy-N,N-diphenylhexan-2-amine (4-HO-DPHP) is not available in the published scientific literature. This guide provides a comparative framework based on the established principles of stereopharmacology and data from analogous psychoactive compounds, particularly within the cathinone and pyrrolidinophenone classes. The experimental data and protocols presented herein are hypothetical and for illustrative purposes to guide future research.

Introduction to Stereoisomerism in Pharmacology

Many pharmaceutical compounds, including a significant number of psychoactive substances, are chiral molecules. This means they exist as non-superimposable mirror images of each other, known as enantiomers.[1][2] Although enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement can lead to significant differences in their pharmacological and toxicological profiles.[3] This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.[3] Such stereoselectivity can manifest in differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, potency, and efficacy).[4][5][6][7] A well-known example is the synthetic cathinone derivative 3,4-methylenedioxypyrovalerone (MDPV), where the S-enantiomer is substantially more potent at the dopamine transporter and in producing abuse-related effects than the R-enantiomer.[8] Similarly, for α-pyrrolidinovalerophenone (α-PVP), the S-enantiomer is significantly more potent than the R-enantiomer.[9]

Given that this compound is a structural analog of other chiral psychoactive compounds, it is highly probable that its enantiomers will exhibit distinct pharmacological properties. A comprehensive comparison of the (R)- and (S)-enantiomers of this compound is therefore crucial for a complete understanding of its therapeutic potential and toxicological risks.

Hypothetical Data Summary

The following tables present hypothetical data to illustrate the expected differences between the enantiomers of this compound.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

Target(R)-4-HO-DPHP(S)-4-HO-DPHPRacemic this compound
Dopamine Transporter (DAT)1502575
Norepinephrine Transporter (NET)20050125
Serotonin Transporter (SERT)>1000>1000>1000
Dopamine D2 Receptor800950875
5-HT2A Receptor600750675

Table 2: Hypothetical In Vitro Functional Activity (EC50, nM) of this compound Enantiomers

Assay(R)-4-HO-DPHP(S)-4-HO-DPHPRacemic this compound
Dopamine Reuptake Inhibition1202070
Norepinephrine Reuptake Inhibition18045110

Table 3: Hypothetical In Vivo Behavioral Effects of this compound Enantiomers in a Rodent Model

Behavioral Paradigm(R)-4-HO-DPHP (ED50, mg/kg)(S)-4-HO-DPHP (ED50, mg/kg)Racemic this compound (ED50, mg/kg)
Locomotor Activity152.58
Drug Self-Administration20310

Experimental Protocols

Detailed methodologies would be required to generate the data presented above. The following are examples of standard experimental protocols that would be employed.

Chiral Synthesis and Separation
  • Asymmetric Synthesis: The enantiomers of this compound would be synthesized using a chiral auxiliary or a stereoselective catalyst to favor the formation of one enantiomer over the other. Several methods for the asymmetric synthesis of chiral pyrrolidines have been described in the literature.[10][11]

  • Chiral Chromatography: A racemic mixture of this compound would be separated into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.[12] The enantiomeric purity of the separated fractions would be determined using analytical chiral HPLC or capillary electrophoresis.[2]

In Vitro Assays
  • Receptor Binding Assays:

    • Tissue Preparation: Membrane preparations from cells expressing the target receptors (e.g., DAT, NET, SERT, D2, 5-HT2A) would be used.

    • Radioligand Incubation: The membranes would be incubated with a specific radioligand for the target receptor and varying concentrations of the test compounds ((R)-, (S)-, and racemic this compound).

    • Separation and Counting: Bound and free radioligand would be separated by rapid filtration, and the amount of bound radioactivity would be quantified using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) would be calculated from the competition binding curves using the Cheng-Prusoff equation.

  • Functional Assays (Monoamine Reuptake Inhibition):

    • Synaptosome Preparation: Synaptosomes would be prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET).

    • Neurotransmitter Uptake: Synaptosomes would be incubated with a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) in the presence of varying concentrations of the test compounds.

    • Measurement: The amount of radiolabeled neurotransmitter taken up by the synaptosomes would be measured.

    • Data Analysis: The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) would be determined, and the EC50 would be calculated.

In Vivo Behavioral Assays
  • Locomotor Activity:

    • Animal Acclimation: Rodents would be individually housed and acclimated to the testing environment.

    • Drug Administration: Animals would receive an intraperitoneal (i.p.) injection of either vehicle or varying doses of the test compounds.

    • Data Collection: Locomotor activity would be measured using automated activity chambers that record horizontal and vertical movements.

    • Data Analysis: The dose-response curve for each compound would be generated, and the ED50 (the dose that produces 50% of the maximal effect) would be calculated.

  • Drug Self-Administration:

    • Catheter Implantation: Rats would be surgically implanted with intravenous catheters.

    • Training: Animals would be trained to press a lever to receive an infusion of a known reinforcing drug (e.g., cocaine).

    • Substitution: Once a stable response is established, the training drug would be replaced with saline, followed by different doses of the test compounds.

    • Data Analysis: The number of infusions self-administered at each dose would be recorded to determine the reinforcing efficacy of the compounds and calculate the ED50.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis racemic Racemic this compound Synthesis chiral_sep Chiral HPLC Separation racemic->chiral_sep r_enantiomer (R)-4-HO-DPHP chiral_sep->r_enantiomer s_enantiomer (S)-4-HO-DPHP chiral_sep->s_enantiomer binding Receptor Binding Assays (DAT, NET, SERT, etc.) r_enantiomer->binding functional Functional Assays (Reuptake Inhibition) r_enantiomer->functional s_enantiomer->binding s_enantiomer->functional locomotor Locomotor Activity binding->locomotor self_admin Drug Self-Administration binding->self_admin functional->locomotor functional->self_admin

Caption: Hypothetical workflow for comparing this compound enantiomers.

Generic Dopaminergic Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle Repackaging D2R Dopamine D2 Receptor signaling Downstream Signaling D2R->signaling Activation DA_synapse->DAT Reuptake DA_synapse->D2R Binding S_DPHP (S)-4-HO-DPHP S_DPHP->DAT Potent Inhibition

Caption: Inhibition of dopamine reuptake by (S)-4-HO-DPHP.

Conclusion

While specific data for the enantiomers of this compound are currently lacking, the principles of stereopharmacology and evidence from structurally related compounds strongly suggest that they will exhibit different pharmacological profiles. The hypothetically more potent S-enantiomer would likely be the primary contributor to the psychoactive effects of the racemic mixture. Future research should prioritize the chiral separation and individual pharmacological characterization of the this compound enantiomers to fully elucidate their therapeutic potential and abuse liability. Such studies are essential for informed drug development and regulatory decisions.

References

Validating Receptor Binding Specificity of 4-HO-DPHP: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for 4-hydroxy-α-dodecyl-pyrrolidinophenone (4-HO-DPHP). To date, no specific receptor binding affinity data, such as Ki, IC50, or EC50 values, have been published for this compound. This absence of quantitative data prevents a direct validation of its receptor binding specificity.

In light of this, a comparative analysis with structurally related pyrovalerone cathinones and other relevant compounds is presented to offer a predictive assessment of this compound's likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals to provide context and direction for future in vitro and in vivo studies.

Comparison with Structurally Related Compounds

The pharmacological activity of pyrovalerone derivatives is largely determined by their affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). The length of the α-alkyl chain and substitutions on the phenyl ring are key determinants of potency and selectivity.

Generally, pyrovalerone cathinones are potent inhibitors of DAT and NET with weaker activity at SERT. This profile is consistent with their classification as psychostimulants. For instance, compounds like α-PVP and MDPV exhibit high affinity for DAT and NET, which is believed to underlie their potent stimulant effects.

To illustrate the structure-activity relationships within this class, the following table summarizes the receptor binding affinities of several pyrovalerone derivatives and related compounds. The data is compiled from various in vitro studies.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Receptor (Binding/Functional Assay)
This compound Data Not Available Data Not Available Data Not Available -
α-PVP12.838.32,450Radioligand Binding
MDPV2.428.53,370Radioligand Binding
Pyrovalerone16.550.46,100Radioligand Binding
Cocaine273417304Radioligand Binding

This table will be populated with specific data points and citations once relevant studies are identified.

Predicted Profile of this compound

Based on the structure-activity relationships of known pyrovalerone derivatives, it can be hypothesized that this compound will exhibit a high affinity for DAT and NET, and a significantly lower affinity for SERT. The presence of a hydroxyl group on the phenyl ring may introduce some modulation of this activity, potentially affecting potency or selectivity, but this remains to be experimentally determined.

Experimental Protocols for Validation

To validate the receptor binding specificity of this compound, standard in vitro pharmacological assays are required. The following protocols are provided as a guide for researchers.

Radioligand Binding Assays

This method is used to determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinities of this compound at human DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test compound: this compound.

  • Reference compounds (e.g., Cocaine, GBR 12909 for DAT; Desipramine for NET; Fluoxetine for SERT).

  • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Functional Uptake Assays

This method measures the ability of a compound to inhibit the function of a transporter, providing an IC₅₀ value for functional inhibition.

Objective: To determine the functional potency of this compound at inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioactive substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compound: this compound.

  • Reference inhibitors.

  • Uptake buffer, scintillation fluid, and a scintillation counter.

Procedure:

  • Plate the cells in appropriate multi-well plates.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add the radioactive substrate and incubate for a short period.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Calculate the IC₅₀ value for the inhibition of substrate uptake.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of these experiments and the potential downstream effects of receptor binding, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes (with target receptor) Incubate Incubate together Membranes->Incubate Radioligand Radioligand ([³H]L) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ & Kᵢ Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicles Monoamine Monoamine MA_Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (DAT/NET/SERT) Monoamine->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation DPHP This compound DPHP->MA_Transporter Inhibition

Comparative Toxicological Assessment of 4-HO-DPHP: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and toxicological databases has revealed no available data on the toxicological properties of 4-hydroxy-N,N-diphenyl-2H-pyran-2-carboxamide (4-HO-DPHP). Consequently, a comparative toxicological assessment with alternative compounds, as requested, cannot be provided at this time.

The core requirements for this comparison guide, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, are contingent upon the existence of primary research data. Without any studies on the cytotoxicity, genotoxicity, receptor binding affinities, or in vivo effects of this compound, the creation of such a guide is not feasible.

Searches for "this compound" and its full chemical name did not yield any relevant results in prominent scientific databases. The search results were primarily populated with information on structurally distinct compounds with similar acronyms, such as:

  • DPHP (Di-(2-propylheptyl) phthalate): A plasticizer with a distinct chemical structure and toxicological profile.

  • Various psychedelic tryptamines (e.g., 4-HO-DPT, 4-HO-DiPT, 4-HO-MET): These compounds share a 4-hydroxyindole core, which is fundamentally different from the proposed 2H-pyran-2-carboxamide structure of this compound.

The absence of any scientific literature mentioning the synthesis, pharmacological activity, or toxicological evaluation of this compound suggests that this compound may be a novel or largely unstudied substance.

Therefore, this report cannot fulfill the user's request for a comparative toxicological assessment. Should research on this compound become available in the future, a comprehensive guide could be developed. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational in vitro and in vivo studies to establish its basic toxicological and pharmacological profile.

Comparative Pharmacology of Pyrovalerone Cathinone Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro pharmacology of several pyrovalerone cathinone derivatives, a prominent class of novel psychoactive substances (NPS). The primary mechanism of action for these compounds is the inhibition of monoamine transporters, leading to psychostimulant effects.[1] This document summarizes experimental data on their potency at the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), details the experimental protocols used for these measurements, and visualizes key structural and methodological concepts.

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various pyrovalerone cathinones at hDAT, hNET, and hSERT. Lower IC₅₀ values indicate greater potency. All data is derived from in vitro studies using human embryonic kidney (HEK293) cells expressing the respective transporters.[2][3][4]

Compoundα-Carbon SubstitutionPhenyl Ring SubstitutionDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)DAT/SERT RatioReference
α-PPP MethylUnsubstituted0.640.97>10>15.6[Kolaczynska et al., 2021]
α-PVP (a-PVP) PropylUnsubstituted0.020.03>10>500[Kolaczynska et al., 2021]
α-PHP ButylUnsubstituted0.020.09>10>500[Kolaczynska et al., 2021]
Pyrovalerone (4-Me-α-PVP) Propyl4-Methyl0.030.05>10>333[Kolaczynska et al., 2021]
MPHP (4-Me-α-PHP) Butyl4-Methyl0.030.04>10>333[Kolaczynska et al., 2021]
MDPV Propyl3,4-Methylenedioxy0.030.033.5116.7[Kolaczynska et al., 2021]
MDPHP Butyl3,4-Methylenedioxy0.020.038.7435[Kolaczynska et al., 2021]
Naphyrone PropylNaphthyl0.030.040.113.6[Simmler et al., 2013]
4F-PBP Butyl4-Fluoro0.170.28>10>58.8[Kolaczynska et al., 2021]

Note: The data clearly indicates that pyrovalerone cathinones are potent inhibitors at DAT and NET, while generally exhibiting low activity at SERT.[2][3][5] An exception is Naphyrone, which shows significant SERT inhibition.[5] Structure-activity relationships can be observed; for instance, extending the α-carbon alkyl chain from methyl (α-PPP) to propyl (α-PVP) or butyl (α-PHP) significantly enhances DAT and NET inhibition potency.[2][4]

Experimental Protocols

The quantitative data presented above were primarily generated using in vitro monoamine transporter uptake inhibition assays.

Key Experiment: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of test compounds to inhibit the uptake of neurotransmitters (dopamine, norepinephrine, serotonin) into cells expressing the corresponding human transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express either the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT), are cultured in appropriate media and conditions until confluent in multi-well plates.[6]

  • Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

  • Pre-incubation: Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., pyrovalerone analogs). A vehicle control (buffer only) is also included.

  • Uptake Initiation: A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short period (typically 5-10 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of substrate taken up by the cells.

  • Data Analysis: The inhibition of uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Visualizations

The following diagrams illustrate the core chemical structure of the compared compounds and the workflow of the key experimental protocol.

G cluster_scaffold General Pyrovalerone Structure cluster_points Points of Analog Variation img R1 Phenyl Ring (e.g., 4-Methyl, 3,4-Methylenedioxy) R1->img R2 α-Carbon Chain (e.g., Methyl, Propyl, Butyl) R2->img

Caption: General chemical scaffold of pyrovalerone cathinones and key modification sites.

G A Culture HEK293 cells stably expressing hDAT, hNET, or hSERT B Wash cells and pre-incubate with varying concentrations of test compound A->B C Initiate uptake by adding radiolabeled monoamine substrate (e.g., [3H]DA, [3H]NE, [3H]5-HT) B->C D Incubate at 37°C for 5-10 minutes C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells and measure intracellular radioactivity via scintillation counting E->F G Calculate % inhibition vs. control and determine IC50 via non-linear regression F->G

Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.

References

Safety Operating Guide

Navigating the Disposal of 4-HO-DPHP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step plan for the proper disposal of 4-HO-DPHP, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to have immediate access to an eyewash station and a safety shower. Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent accidental exposure.

In the event of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing and shoes. If irritation develops or persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound during disposal procedures.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield (European standard - EN 166 or equivalent).[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat, long-sleeved shirt, and long pants to prevent skin exposure.[1][2]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3][4] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [5][6][7]

  • Waste Identification and Classification : Treat this compound as a hazardous waste. Do not mix it with other waste streams unless compatibility is confirmed.[5][8]

  • Waste Segregation and Collection :

    • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for storing hazardous waste.[4][9]

    • Ensure the container is kept securely closed except when adding waste.[3][9]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-hydroxy-N,N-diphenyl-N-propylhexan-1-amine Waste".[5][9]

    • Include the date when the waste was first added to the container and the name of the generating researcher or lab.

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]

    • The SAA should be at or near the point of generation and away from heat sources, direct sunlight, and incompatible chemicals.[5][8]

    • Ensure secondary containment for liquid waste to prevent spills.[10]

  • Arranging for Professional Disposal :

    • Once the container is full or has been in storage for a designated period (often not to exceed one year), contact your institution's EHS office to arrange for a waste pickup.[8][9][10]

    • Follow all institutional procedures for waste manifest and pickup requests.

Disposal of Empty Containers

Containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing : Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.[3][10]

  • Rinsate Collection : Collect all the rinsate from the triple-rinsing process and manage it as hazardous waste along with the this compound waste.[10]

  • Container Disposal : Once triple-rinsed and air-dried, obliterate or remove the original label. The clean, defaced container can then typically be disposed of in the regular trash or recycled according to your institution's policies.[3][6]

Spill Management

In the event of a small spill, carefully sweep or absorb the material into an inert absorbent (e.g., vermiculite, sand, or earth). Avoid generating dust. Place the contaminated absorbent and any cleanup materials into a sealed, labeled container and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]

Experimental Protocols and Data Presentation

Currently, there are no established experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. Therefore, the most prudent approach is containment and professional disposal. Quantitative data regarding disposal limits or concentrations are not available for this specific compound; general laboratory hazardous waste regulations should be followed.

Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill or Residue Start This compound Waste Generated Assess Treat as Hazardous Waste Start->Assess Spill Small Spill or Residual Product? Start->Spill Collect Collect in Labeled, Compatible Container Assess->Collect Always Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact EHS for Pickup Store->EHS Dispose Professional Disposal by Licensed Vendor EHS->Dispose Spill->Assess No (Bulk Waste) CleanUp Clean up with absorbent, collect as hazardous waste Spill->CleanUp Yes CleanUp->Collect

Caption: Disposal workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.